Product packaging for Platycodin D(Cat. No.:CAS No. 58479-68-8)

Platycodin D

Cat. No.: B032623
CAS No.: 58479-68-8
M. Wt: 1225.3 g/mol
InChI Key: CYBWUNOAQPMRBA-NDTOZIJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platycodin D is a potent triterpene saponin isolated from the roots of Platycodon grandiflorus (Balloon Flower), with extensive research applications due to its diverse pharmacological activities. Its primary mechanism of action is attributed to its membranolytic properties, disrupting lipid rafts and modulating multiple signaling pathways, including MAPK, NF-κB, and PI3K/Akt. In cancer research, this compound demonstrates significant antitumor efficacy by inducing apoptosis and autophagic cell death in various cancer cell lines, while also showing potential to inhibit metastasis and angiogenesis. Its strong anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokine production, making it a valuable tool for studying inflammatory diseases. Furthermore, this compound is a key compound in metabolic disorder research, where it has been shown to improve insulin sensitivity and inhibit adipogenesis. This high-purity compound provides researchers with a reliable tool for elucidating complex cellular mechanisms in oncology, immunology, and metabolic syndrome studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H92O28 B032623 Platycodin D CAS No. 58479-68-8

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-NDTOZIJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021773
Record name Platycodin D
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Molecular Weight

1225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-68-8
Record name Platycodin D
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Record name Platycodin D
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Record name Platycodin D
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Record name 58479-68-8
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Pharmacological Activities and Therapeutic Potential of Platycodin D

Anti-Inflammatory Effects

Platycodin D exhibits potent anti-inflammatory activities by modulating various inflammatory mediators and pathways, as well as demonstrating efficacy in in vivo models of inflammation.

Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α, Nitric Oxide)

This compound has been shown to significantly inhibit the production and release of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound or saponins (B1172615) derived from Platycodon grandiflorus (PGS) significantly inhibited the excessive production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) spandidos-publications.com. Similar inhibitory effects on NO and TNF-α production were observed in activated RAW 264.7 cells e-century.us. Furthermore, in primary rat microglia cells, this compound significantly inhibited LPS-induced production of reactive oxygen species (ROS), TNF-α, interleukin-6 (IL-6), and IL-1β nih.gov. In nasal epithelial cells stimulated with interleukin-13 (IL-13), this compound suppressed the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF) and eotaxin, in addition to inhibiting mucin 5AC (MUC5AC) expression nih.gov.

Table 1: Effects of this compound on Inflammatory Mediators in In Vitro Models

Inflammatory MediatorCell Line/ModelEffect of this compoundReference
Nitric Oxide (NO)BV2 microglial cells (LPS-stimulated)Significantly inhibited production spandidos-publications.com
TNF-αBV2 microglial cells (LPS-stimulated)Significantly inhibited production spandidos-publications.com
IL-1βBV2 microglial cells (LPS-stimulated)Significantly inhibited production spandidos-publications.com
TNF-αRAW 264.7 cells (activated)Inhibited production e-century.us
Nitric Oxide (NO)RAW 264.7 cells (activated)Inhibited production e-century.us
ROSPrimary rat microglia cells (LPS-stimulated)Significantly inhibited production nih.gov
TNF-αPrimary rat microglia cells (LPS-stimulated)Significantly inhibited production nih.gov
IL-6Primary rat microglia cells (LPS-stimulated)Significantly inhibited production nih.gov
IL-1βPrimary rat microglia cells (LPS-stimulated)Significantly inhibited production nih.gov
GM-CSFRPMI2650 nasal epithelial cells (IL-13-stimulated)Inhibited levels nih.gov
EotaxinRPMI2650 nasal epithelial cells (IL-13-stimulated)Inhibited levels nih.gov
MUC5ACRPMI2650 nasal epithelial cells (IL-13-stimulated)Suppressed expression nih.gov
TNF-αHMC-1 mast cells (PMACI-stimulated)Significantly inhibited expression and protein levels e-century.us
IL-1βHMC-1 mast cells (PMACI-stimulated)Significantly inhibited expression and protein levels e-century.us
HistamineHMC-1 mast cells (PMACI-stimulated)Inhibited release (dose-dependent) e-century.us
TNF-α, IL-1β, IL-6, IL-8Oral mucosal cells (High-glucose-aggravated)Significantly reduced levels mdpi.com

Impact on Inflammatory Pathways (e.g., NF-κB, MAPK)

This compound exerts its anti-inflammatory effects by modulating crucial signaling pathways. It has been shown to suppress nuclear factor-kappa B (NF-κB) activation nih.govspandidos-publications.come-century.usnih.govnih.gov. Specifically, this compound inhibited NF-κB translocation from the cytoplasm to the nucleus in LPS-stimulated BV2 microglial cells, which was associated with the inactivation of the PI3K/AKT signaling pathway spandidos-publications.com. In human mast cells (HMC-1) stimulated with phorbol-12-myristate (B1219216) 13-acetate plus calcium ionophore (PMACI), this compound inhibited IκB-α degradation, thereby suppressing NF-κB activation e-century.us. Similarly, in nasal epithelial cells, this compound prevented IL-13-induced p-NF-κB p65 expression nih.gov.

Beyond NF-κB, this compound also impacts the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK frontiersin.orgspandidos-publications.come-century.usnih.govmdpi.com. In LPS-stimulated BV2 microglial cells, the levels of phosphorylated MAPKs were significantly downregulated by this compound spandidos-publications.com. In PMACI-induced HMC-1 cells, this compound decreased the protein expression levels of p-p38, p-ERK, and p-JNK e-century.us. Its anti-inflammatory effects have also been linked to the inactivation of the PI3K/AKT/mTOR pathway and the activation of the LXRα–ABCA1 signaling pathway, which reduces inflammation by disrupting lipid rafts and preventing TLR4 translocation frontiersin.orgnih.govmdpi.com.

Table 2: Effects of this compound on Inflammatory Pathways

Pathway/ComponentCell Line/ModelEffect of this compoundReference
NF-κB activationBV2 microglial cells (LPS-stimulated)Suppressed (inhibited translocation) spandidos-publications.com
PI3K/AKT pathwayBV2 microglial cells (LPS-stimulated)Inactivated spandidos-publications.com
MAPK phosphorylation (ERK, JNK, p38)BV2 microglial cells (LPS-stimulated)Significantly downregulated spandidos-publications.com
NF-κB activationHMC-1 mast cells (PMACI-stimulated)Suppressed (inhibited IκB-α degradation) e-century.us
MAPK activationHMC-1 mast cells (PMACI-stimulated)Inhibited (decreased p-p38, p-ERK, p-JNK) e-century.us
NF-κB p65 expressionRPMI2650 nasal epithelial cells (IL-13-stimulated)Prevented IL-13-induced phosphorylation nih.gov
MAPK pathway activationRPMI2650 nasal epithelial cells (IL-13-stimulated)Suppressed nih.gov
NF-κB activationPrimary rat microglia cells (LPS-stimulated)Inhibited nih.gov
LXRα–ABCA1 signaling pathwayPrimary rat microglia cells (LPS-stimulated)Activated (disrupted lipid rafts, prevented TLR4 translocation) nih.gov
NF-κB, Caspase-3, BaxAcute Lung Injury (in vivo/in vitro)Lessened protein levels frontiersin.org
PI3K/mTOR pathwayOral mucosal cells (High-glucose-aggravated)Inactivated mdpi.com

In Vivo Models of Inflammation (e.g., Collagen-Induced Arthritis, Acute Lung Injury)

Collagen-Induced Arthritis (CIA): this compound has demonstrated significant therapeutic effects in collagen-induced arthritis (CIA) in DBA/1J mice, a widely used animal model for rheumatoid arthritis (RA) biocrick.comtandfonline.comchemfaces.comnih.gov. Oral administration of this compound (at doses of 50, 100, and 200 mg/kg) for 40 days after initial collagen immunization significantly improved CIA-related features. These improvements included reductions in poly-arthritis, knee and paw thickness, and paw weight increases nih.gov. Histopathological examinations further revealed that this compound improved joint inflammation and synovial hyperplasia, reduced inflammatory cell infiltration, and lessened joint cartilage and bone erosion tandfonline.comnih.gov. Additionally, this compound treatment reduced myeloperoxidase (MPO) levels in the paw and decreased malondialdehyde (MDA), an indicator of oxidative stress, in a dose-dependent manner chemfaces.comnih.gov. The production of pro-inflammatory cytokines, specifically IL-6 and TNF-α, was suppressed in CIA mice treated with this compound chemfaces.comnih.govnih.gov. These findings suggest this compound's potential as an anti-rheumatoid arthritis agent through its anti-inflammatory, antioxidative, and immunomodulatory effects biocrick.comchemfaces.comnih.gov.

Acute Lung Injury (ALI): this compound has shown protective effects against acute lung injury (ALI) in in vivo models frontiersin.orgbiocrick.comfrontiersin.orgresearchgate.net. In LPS-induced ALI models, this compound significantly attenuated lung histopathologic changes, myeloperoxidase activity, and the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 frontiersin.org. It also reduced inflammatory cell infiltration and pathological inflammation by lessening the protein levels of NF-κB, Caspase-3, and Bax frontiersin.orgchemfaces.com. Furthermore, this compound exhibited a protective effect against cigarette smoke-induced lung inflammation by quelling inflammatory and oxidative responses, partly by activating the Nrf2 signaling pathway to reduce inflammatory cell infiltration and TNF-α and IL-1β production frontiersin.org.

Table 3: Effects of this compound in In Vivo Models of Inflammation

ModelAnimalKey FindingsReference
Collagen-Induced Arthritis (CIA)DBA/1J MiceImproved poly-arthritis, reduced knee/paw thickness, decreased paw weight increase. Reduced MPO and MDA levels. Suppressed IL-6 and TNF-α production. Improved joint inflammation and synovial hyperplasia. biocrick.comtandfonline.comchemfaces.comnih.govnih.gov
Acute Lung Injury (ALI)Mice (LPS-induced)Attenuated lung histopathologic changes, myeloperoxidase activity. Reduced TNF-α, IL-1β, IL-6 levels. Lessened NF-κB, Caspase-3, and Bax protein levels. Activated Nrf2 signaling pathway. frontiersin.orgbiocrick.comchemfaces.comfrontiersin.orgresearchgate.net
Cigarette Smoke-Induced Lung InflammationMiceProtected against inflammation, reduced inflammatory and oxidative responses, decreased TNF-α and IL-1β production. frontiersin.org

Anticancer and Chemopreventive Activities

This compound exhibits a broad spectrum of anticancer activities, including the inhibition of cell proliferation and viability, and the induction of apoptosis in various cancer cell lines.

Inhibition of Cell Proliferation and Viability

This compound has demonstrated significant inhibitory effects on the proliferation and viability of various human cancer cell lines in vitro frontiersin.orgjomh.orgfrontiersin.orgnih.govwaocp.orgresearchgate.netspandidos-publications.com.

Non-Small Cell Lung Cancer (NSCLC): this compound inhibited the viability of NSCLC cell lines (H1299, H2030, and A549) in a dose-dependent manner. The IC50 values for these cells were reported as 7.8 μmol/L, 9.6 μmol/L, and 10.3 μmol/L, respectively frontiersin.org. It also significantly inhibited the viability of H1299 and H2030 cells by approximately 95% and 75% at day 5, respectively, compared to vehicle-treated cells, and significantly reduced colony formation frontiersin.orgresearchgate.net.

Prostate Cancer: this compound decreased the cell viability of human prostate carcinoma cells (PC-3 and DU145) in a dose-dependent manner jomh.org.

Gastric Cancer: this compound exhibited better inhibitory activity on gastric cancer cell lines compared to non-tumor gastric mucosal cells (GES-1). It also induced substantial cell cycle arrest, leading to subsequent apoptosis frontiersin.org. Its anti-proliferative effect in gastric cancer cells is associated with the downregulation and ubiquitination-dependent degradation of the c-Myc protein frontiersin.org.

Hepatocellular Carcinoma: this compound concentration-dependently inhibited cell proliferation in HepG2 and Hep3B cells and significantly suppressed colony formation waocp.org.

Breast Cancer: In highly metastatic MDA-MB-231 breast cancer cells, this compound inhibited cell growth in a concentration-dependent manner, with an IC50 value of 7.77 ± 1.86 µM. It also decreased the expression of proliferation markers like Ki67 and proteins related to G0/G1 phases spandidos-publications.com.

Table 4: Inhibition of Cell Proliferation and Viability by this compound

Cancer TypeCell LineKey Findings on Proliferation/ViabilityIC50 Value (if reported)Reference
Non-Small Cell Lung CancerH1299, H2030, A549Dose-dependent inhibition of viability, reduced colony formation.H1299: 7.8 μmol/L; H2030: 9.6 μmol/L; A549: 10.3 μmol/L frontiersin.orgresearchgate.net
Prostate CarcinomaPC-3, DU145Dose-dependent decrease in cell viability.Not specified jomh.org
Gastric CancerMultiple GC cell linesBetter inhibitory activity than on non-tumor cells, induced cell cycle arrest. Downregulated c-Myc protein.Not specified frontiersin.org
Hepatocellular CarcinomaHepG2, Hep3BConcentration-dependent inhibition of proliferation, suppressed colony formation.Not specified waocp.org
Breast CancerMDA-MB-231Concentration-dependent inhibition of growth, decreased Ki67 expression.7.77 ± 1.86 µM spandidos-publications.com
Rheumatoid Arthritis Fibroblast-like SynoviocytesMH7AInhibited proliferation and invasion, induced G0/G1 phase arrest.8.892 mg/L (proliferation) tandfonline.com

Induction of Apoptosis

This compound is a known inducer of apoptosis in various cancer cell types, a critical mechanism for its anticancer effects frontiersin.orgtandfonline.comjomh.orgfrontiersin.orgnih.govwaocp.orgresearchgate.net.

Mechanism of Apoptosis Induction: this compound induces apoptosis through multiple pathways. In non-small cell lung cancer (NSCLC) cells, it induces apoptosis via the JNK1/AP-1/PUMA pathway, leading to the upregulation of p53 upregulated modulator of apoptosis (PUMA) and impairment of mitochondrial function frontiersin.orgresearchgate.net. It also increases the protein levels of apoptosis markers such as cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3 frontiersin.org.

In Prostate Cancer Cells: this compound induces apoptosis by activating the caspase cascade (caspase-3, -8, -9) and reducing the protein expression levels of inhibitor of apoptosis (IAP) family members jomh.org. It also disrupts mitochondrial integrity by altering Bcl-2 family protein expression and mitochondrial membrane potential (MMP) levels, leading to increased cytochrome c release into the cytosol jomh.org. This process is largely mediated by reactive oxygen species (ROS)-dependent inactivation of the PI3K/AKT/mTOR (PAM) pathway jomh.org.

In Gastric Cancer Cells: this compound treatment results in substantial cell cycle arrest followed by apoptosis frontiersin.org.

In Hepatocellular Carcinoma Cells: this compound induces apoptosis, as evidenced by flow cytometry and Western blotting, and upregulates cleaved PARP and Bax while downregulating survivin waocp.org.

In Breast Cancer Cells: this compound induces apoptosis in MDA-MB-231 cells by upregulating PUMA researchgate.net. It has also been reported to induce apoptosis in MCF-7 breast cancer cells by activating caspase-8 and Bid nih.gov.

In Leukaemia Cells: this compound (15 μM) has been shown to induce ROS-dependent apoptosis in U937 leukaemia cells, involving mitochondrial membrane potential dissipation and increased expression of cleaved caspase-3 and PARP nih.gov.

Table 5: Induction of Apoptosis by this compound in Cancer Cells

Cancer TypeCell LineKey Findings on Apoptosis InductionAssociated Pathways/ProteinsReference
Non-Small Cell Lung CancerH1299, H2030Induced apoptosis, increased cleaved PARP and caspase-3.JNK1/AP-1/PUMA pathway, mitochondrial dysfunction frontiersin.orgresearchgate.net
Prostate CarcinomaPC-3Induced apoptosis, activated caspase cascade.Caspase-3, -8, -9, Bcl-2 family, MMP, cytochrome c release, ROS-dependent PI3K/AKT/mTOR inactivation jomh.org
Gastric CancerMultiple GC cell linesInduced apoptosis following cell cycle arrest.Not fully elucidated in this context, but linked to c-Myc destabilization frontiersin.org
Hepatocellular CarcinomaHepG2Induced apoptosis, upregulated cleaved PARP and Bax, downregulated survivin.Not specified waocp.org
Breast CancerMDA-MB-231, MCF-7Induced apoptosis.PUMA upregulation (MDA-MB-231), caspase-8, Bid activation (MCF-7) nih.govresearchgate.net
LeukaemiaU937Induced ROS-dependent apoptosis.Mitochondrial membrane potential dissipation, increased cleaved caspase-3 and PARP nih.gov
Rheumatoid Arthritis Fibroblast-like SynoviocytesMH7AInduced apoptosis.Not specified, but linked to mitochondrial apoptosis tandfonline.com
Molecular Mechanisms of Apoptosis Induction (e.g., Fas/FasL, Mitochondrial Dysfunction, Caspase Activation, Bcl-2 Family Modulation)

This compound induces apoptosis through both extrinsic and intrinsic pathways. It has been shown to upregulate the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8. imrpress.com Concurrently, PD triggers the mitochondrial apoptotic pathway, characterized by mitochondrial dysfunction. imrpress.comnih.govnih.gov This involves the modulation of Bcl-2 family proteins, specifically by increasing the expression of pro-apoptotic Bax and decreasing the expression of anti-apoptotic Bcl-2. imrpress.comnih.govnih.gov The compound also induces the proteolytic activation of Bid, a pro-apoptotic Bcl-2 family member, linking its effects to death receptor-mediated pathways. nih.gov Ultimately, these events lead to the activation of downstream caspases, including caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptotic cell death. imrpress.comnih.govnih.gov Reactive oxygen species (ROS) generation is also implicated in PD-induced apoptosis, mediating mitochondrial dysfunction. nih.govnih.gov

Table 1: Apoptosis-Related Protein Modulation by this compound

Protein/FactorEffect of this compoundPathway InvolvedReference
Fas/FasLUpregulationExtrinsic Apoptosis imrpress.com
BaxUpregulationIntrinsic Apoptosis (Mitochondrial Dysfunction) imrpress.comnih.gov
Bcl-2DownregulationIntrinsic Apoptosis (Mitochondrial Dysfunction) imrpress.comnih.gov
BidProteolytic ActivationDeath Receptor-mediated nih.gov
Caspase-3, -8, -9ActivationExtrinsic and Intrinsic Apoptosis imrpress.comnih.govnih.gov
PARPCleavageApoptosis Execution nih.gov
Reactive Oxygen Species (ROS)GenerationMediator of Mitochondrial Dysfunction nih.govnih.gov
Role of Specific Signaling Pathways (e.g., JNK1/AP-1/PUMA, PI3K/Akt/mTOR, MAPK)

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. It induces apoptosis through the JNK1/AP-1/PUMA pathway. PD treatment activates JNK1, which in turn activates the AP-1 transcription factor. This leads to AP-1 binding to the PUMA (p53 upregulated modulator of apoptosis) promoter, stimulating its transcription and ultimately promoting apoptosis. frontiersin.orgnih.gov

Furthermore, PD influences the PI3K/Akt/mTOR signaling pathway. In non-small cell lung cancer (NSCLC) cells, PD induces autophagy by inhibiting this pathway, specifically by reducing the phosphorylation of Akt (Ser473), p70S6K (Thr389), and 4EBP1 (Thr37/46). nih.govnih.gov Inhibition of the PI3K/Akt/mTOR pathway is crucial for inducing autophagic cell death and developing new treatments for NSCLC. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are also significantly affected by this compound. PD treatment increases the phosphorylation of JNK and p38 MAPK, while decreasing the phosphorylation of Erk1/2 in NSCLC cells. nih.govnih.govnih.gov The activation of JNK and p38 MAPK pathways is involved in PD-induced autophagy. nih.govnih.gov

Table 2: Signaling Pathway Modulation by this compound

Pathway/ComponentEffect of this compoundAssociated OutcomeReference
JNK1/AP-1/PUMAActivation of JNK1, AP-1, Upregulation of PUMAApoptosis Induction frontiersin.orgnih.gov
PI3K/Akt/mTORInhibition (e.g., p-Akt, p-p70S6K, p-4EBP1 reduction)Autophagy Induction, Cell Death nih.govnih.gov
MAPK (JNK, p38)ActivationAutophagy Induction nih.govnih.gov
MAPK (Erk1/2)Decreased phosphorylation- nih.govnih.gov
Targeting Oncogenes (e.g., MDM2, mutant p53)

This compound has demonstrated the ability to target oncogenes such as MDM2 and mutant p53. In highly metastatic MDA-MB-231 breast cancer cells, PD inhibits cell growth by downregulating the protein expression of MDM2, MDMX, and mutant p53. nih.govspandidos-publications.com This inhibition is associated with an increase in the expression levels of p21 and p27, which are downstream proteins regulated by the MDM2-p53 pathway. nih.govspandidos-publications.com PD is considered a potential MDM2/MDMX inhibitor, with its anti-cancer effects linked to the inhibition of these proteins. nih.gov In prostate cancer cells, PD has also been shown to decrease MDM2 expression, alongside increasing the expression of FOXO3a, p21, and p27. nih.govnih.govaacrjournals.org

Cell Cycle Arrest (e.g., G0/G1, G2/M phase)

This compound effectively induces cell cycle arrest in various cancer cell lines. In MDA-MB-231 breast cancer cells, PD causes concentration-dependent cell cycle arrest in the G0/G1 phase, accompanied by a downregulation of G0/G1 phase-related proteins such as CDK2, CDK4, CDK6, and Cyclin E. nih.govspandidos-publications.com In prostate cancer cells, the specific phase of arrest can vary depending on the cell line; DU145 and LNCaP cells are arrested in the G0/G1 phase, while PC3 cells are arrested in the G2/M phase after PD treatment. nih.govnih.govaacrjournals.org This inhibition of DNA synthesis contributes to the anti-cancer effects of PD. nih.gov

Table 3: Cell Cycle Arrest Induced by this compound

Cell LineArrest PhaseModulated Proteins (Examples)Reference
MDA-MB-231 (Breast Cancer)G0/G1Downregulation of CDK2, CDK4, CDK6, Cyclin E nih.govspandidos-publications.com
DU145, LNCaP (Prostate Cancer)G0/G1- nih.govnih.govaacrjournals.org
PC3 (Prostate Cancer)G2/MDownregulation of E2F1, CDK2, CDK4, CDK6, Cyclin D1, CDK1, Cyclin B1 nih.govnih.govaacrjournals.org

Promotion of Non-Apoptotic Cell Death (e.g., Autophagy, Vacuolation)

Beyond apoptosis, this compound promotes non-apoptotic forms of cell death, notably autophagy and vacuolation. PD-induced cancer cell death is associated with cytoplasmic pinocytic and autophagic vacuolation. nih.govtandfonline.comnih.gov Autophagy, a conserved catabolic process involving self-degradation of organelles and macromolecules, is considered an alternative therapeutic approach in cancer cells, especially when apoptosis-inducing agents may lead to drug resistance. nih.govnih.gov

Autophagy Induction Mechanisms (e.g., Atg-3, Atg-7, Beclin-1 expression)

This compound induces autophagy by upregulating the expression levels of key autophagy-related proteins such as Atg-3, Atg-7, and Beclin-1. nih.govnih.govresearchgate.net This is evidenced by an increase in the conversion of LC3-I to LC3-II, a crucial biomarker for autophagy, at both protein and mRNA levels. nih.govnih.gov The accumulation of these Atg proteins and the conversion of LC3-I to LC3-II occur in a dose- and time-dependent manner following PD treatment. nih.gov

Role of AMPK Activation in Cell Death

AMP-activated protein kinase (AMPK) activation plays a significant role in this compound-induced cell death. PD decreases cellular energy levels, which in turn leads to the activation of the AMPK signaling pathway. nih.govtandfonline.com This activation contributes to the accumulation of pinosomes and autophagosomes, suggesting that AMPK activation is a possible upstream signaling pathway for PD-induced vacuolated cell death. nih.govtandfonline.com Inhibition of AMPK by Compound C has been shown to completely prevent PD-induced vacuolation. nih.govtandfonline.com Furthermore, AMPK activation by PD has been linked to its neuroprotective effects, strengthening antioxidant ability and inhibiting apoptosis. nih.govresearchgate.net

Table 4: Autophagy and AMPK Activation by this compound

Mechanism/ProteinEffect of this compoundAssociated OutcomeReference
Autophagy InductionUpregulation of Atg-3, Atg-7, Beclin-1; LC3-I to LC3-II conversionNon-Apoptotic Cell Death, Vacuolation nih.govnih.govnih.govresearchgate.net
AMPK ActivationActivation (due to decreased cellular energy)Vacuolated Cell Death, Autophagosome/Pinosome Accumulation nih.govtandfonline.comnih.govresearchgate.net

Immunomodulatory and Adjuvant Activities

Specific Cellular and Humoral Immune Responses

This compound has demonstrated the ability to enhance both cellular and humoral immune responses. Studies have shown that PD can increase serum antigen-specific antibody titers in mice. mdpi.com It also promotes the expression of transcription factors and Th1/Th2 cytokines in spleen cells, and enhances the cytotoxic activity of natural killer (NK) cells. mdpi.com For instance, this compound treatment significantly increased anti-Infectious Bronchitis (IB) antibody titers and the proliferation and expression of chicken peripheral blood mononuclear cells, leading to reduced mortality rates and less severe clinical signs in chickens. mdpi.com Furthermore, PD and Platycodin D2 have been observed to elevate serum titers of HBsAg-specific antibodies and boost the production of Th1 and Th2 cytokines in splenocytes. mdpi.com PD also markedly increases the killing activity of cytotoxic T lymphocytes (CTLs) and NK cells by splenocytes in HBsAg-immunized mice. mdpi.com

Potential as an Immunologic Adjuvant

This compound exhibits significant potential as an immunologic adjuvant, enhancing the efficacy of vaccines. frontiersin.orgresearchgate.net It has been shown to improve both antigen-specific cellular and humoral immune responses. mdpi.com For example, PD has been investigated as an adjuvant for the infectious bronchitis (IB) vaccine in chickens, where it significantly increased the proliferation of chicken peripheral blood mononuclear cells, the concentration of interferon-gamma in culture supernatants, and anti-IB antibody titers. jst.go.jpjst.go.jp This resulted in improved humoral and cellular immune responses without observed side effects, suggesting PD could serve as an effective adjuvant for IBV vaccines. jst.go.jpjst.go.jp The adjuvant activity of PD is associated with its ability to induce a transient cytotoxicity and inflammatory response at the vaccination site, which involves caspase-1-dependent pyroptosis via the Ca2+–c-jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK)–NLR family pyrin domain containing 3 (NLRP3) inflammasome signaling pathway. mdpi.com

Antiviral Activity (e.g., SARS-CoV-2)

This compound demonstrates considerable inhibitory effects against various viruses, including RNA viruses like SARS-CoV-2, porcine reproductive and respiratory syndrome virus (PRRSV), and hepatitis C virus (HCV). frontiersin.orgmdpi.comnih.govmdpi.com For instance, PD has shown potent activity against PRRSV infection in Marc-145 cells and primary porcine alveolar macrophages, inhibiting viral RNA synthesis, protein expression, and progeny virus production in a dose-dependent manner. mdpi.com The 50% effective concentrations (EC50) of PD against four tested PRRSV strains ranged from 0.74 to 1.76 µM. mdpi.com PD's antiviral mechanism against PRRSV involves direct interaction with virions, affecting multiple stages of the viral life cycle, including viral entry and progeny virus release. mdpi.com Furthermore, PD has been predicted to be a potential inhibitor of papain-like proteases in SARS-CoV-2. researchgate.net

Inhibition of Viral Entry and Membrane Fusion

This compound effectively blocks SARS-CoV-2 infection by hindering viral entry into host cells. nih.govbohrium.comnih.gov This compound targets the two main SARS-CoV-2 infection routes: lysosome-driven and transmembrane protease serine 2 (TMPRSS2)-driven entry. nih.govbohrium.comnih.gov Mechanistically, PD prevents host entry of SARS-CoV-2 by redistributing membrane cholesterol, thereby inhibiting membrane fusion between the viral and host cell membranes. nih.govbohrium.comnih.govresearchgate.netdntb.gov.ua This effect can be reversed by treatment with a PD-encapsulating agent. nih.govbohrium.com The inhibitory effects of PD are also observed with pharmacological inhibition or gene silencing of NPC1, a protein mutated in Niemann-Pick type C disease, which is characterized by disrupted membrane cholesterol distribution. nih.govbohrium.com Studies have shown that PD reduces SARS-CoV-2 entry in ACE2+ cells in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.69 µM. frontiersin.org PD has shown strong anti-SARS-CoV-2 activity in in vitro experiments, with IC50 values of 1.19 µM in Vero cells and 4.76 µM in Calu-3 cells. ibs.re.kr

Spermicidal and Contraceptive Activity

This compound exhibits significant spermicidal and contraceptive activity. plos.orgnih.gov Studies evaluating its effects on human sperm have shown a dose-dependent impact on sperm motility and viability. plos.orgnih.gov The maximal spermicidal effect was observed at a 0.25 mM concentration of PD. plos.orgnih.gov In in vivo studies, post-intrauterine application of PD in rats reduced fertility to zero. plos.orgnih.gov Importantly, PD was found to be non-DNA damaging and not harmful to vaginal tissue in rats. plos.orgnih.gov

Sperm Immobilization and Viability

This compound causes immediate and dose-dependent immobilization of spermatozoa. plos.org A concentration of 0.25 mM of PD resulted in the maximum spermicidal effect. plos.orgnih.gov Sperm viability, assessed using fluorescent staining, also showed a dose-dependent decrease with PD treatment. plos.orgnih.gov

Table 1: Effect of this compound on Sperm Motility and Viability

Concentration of this compoundEffect on Sperm MotilityEffect on Sperm Viability
0.25 mMMaximum immobilizationSignificant reduction
(Dose-dependent)Immediate immobilization plos.orgDose-dependent decrease plos.org

Sperm Membrane Integrity Disruption

This compound disrupts the integrity of the sperm plasma membrane. plos.orgnih.govnih.gov In hypo-osmotic swelling (HOS) experiments, more than 70% of PD-treated sperm (at 0.20 mM) lost their HOS responsiveness, indicating significant injury to the sperm plasma membrane. plos.orgnih.gov Ultrastructural studies using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) revealed substantial damage to both the head and tail membranes of the sperm following PD exposure. plos.orgnih.govresearchgate.net This disruption of membrane integrity is a key mechanism behind its spermicidal action. nih.gov

Table 2: Impact of this compound on Sperm Membrane Integrity

ParameterObservation (0.20 mM PD)Reference
Hypo-Osmotic Swelling (HOS) Responsiveness>70% loss of responsiveness plos.orgnih.gov
Ultrastructural Examination (TEM/SEM)Significant damage to head and tail membranes plos.orgnih.govresearchgate.net
MechanismDisruption of sperm plasma membrane integrity plos.orgnih.govnih.gov

Neuroprotective Effects (e.g., Antinociceptive Activity)

This compound (PD) exhibits notable neuroprotective properties, encompassing antinociceptive activity and protective effects against neurodegeneration. epa.govuni.lu

Antinociceptive Activity Studies have demonstrated that this compound, when administered intracerebroventricularly (i.c.v.), produces a dose-dependent antinociceptive effect, as measured by the tail-flick assay. This effect is sustained for at least one hour. The mechanisms underlying this antinociception involve the supraspinal GABA(A), GABA(B), N-methyl-D-aspartate (NMDA), and non-NMDA receptors. Furthermore, PD-induced antinociception is mediated by the stimulation of descending noradrenergic and serotonergic pathways, but it does not involve opioidergic pathways. wikipedia.org

Protection Against Neurodegeneration this compound has shown promise in ameliorating neurodegeneration, particularly that induced by reactive oxygen species (ROS) and amyloid-beta (Aβ). PD stimulates AMP-activated protein kinase (AMPK) activity, which in turn inhibits neurodegeneration caused by ROS-induced inflammation and apoptosis. mpbio.com

In vivo findings: In animal models, PD improved memory function and restored morphological changes in brain tissue and Nissl bodies. mpbio.com

In vitro findings: In HT22 cells, PD treatment led to increased cell viability, decreased apoptosis, reduced excessive levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and enhanced the content of superoxide (B77818) dismutase (SOD) and catalase (CAT). Additionally, PD effectively blocked the inflammatory response triggered by ROS. mpbio.com

Effects on Memory and Neuroinflammation this compound has been observed to improve learning and memory by promoting neurite outgrowth and synaptogenesis in the mouse hippocampus. It also ameliorates memory deficits by modulating PI3K/Akt/GSK3β signaling in mouse models of type 2 diabetes mellitus. mims.com A synergistic effect was noted when this compound treatment was combined with voluntary running in 5xFAD mice, leading to an enhanced amelioration of memory deficits. This combined approach mediated neuromodulation and neuroinflammation by inhibiting the hyperactivation of astrocytes and microglia. It also resulted in a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while simultaneously increasing anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). Furthermore, the combined treatment significantly reduced neuronal apoptosis in the hippocampal dentate gyrus (DG) and perirhinal cortex. mims.com

Hepatoprotective Effects

This compound demonstrates significant hepatoprotective effects against various forms of liver injury, including alcohol-induced fatty liver (AFL). uni.lusigmaaldrich.comnih.govnih.govciteab.com

Amelioration of Alcohol-Induced Liver Injury In rat models of alcohol-induced fatty liver, this compound treatment effectively mitigated hepatic damage. citeab.com

Table 1: Effects of this compound on Biochemical Parameters in Alcohol-Induced Fatty Liver Rats

ParameterControl GroupAFL Group (Ethanol)PD Treated Group (e.g., PDm, PDh)ObservationSource
Plasma ALT levelsNormalSignificantly Increased (e.g., 232.38%) citeab.comDecreased (e.g., PDm, PDh groups showed reversal) citeab.comPD treatment reversed the ethanol-induced elevation, indicating hepatoprotective effect. citeab.com
Plasma AST levelsNormalSignificantly Increased (e.g., 323.59%) citeab.comDecreased (e.g., PDm, PDh groups showed reversal) citeab.comPD treatment reversed the ethanol-induced elevation, indicating hepatoprotective effect. citeab.com
Serum TBIL levelsNormalIncreased (e.g., 56.86%) citeab.comDecreased (e.g., PDm, PDh groups showed clearer decrease) citeab.comPD treatment reduced elevated total bilirubin, suggesting improved liver function. citeab.com
Liver TG levelsNormalIncreased (e.g., 56.86%) citeab.comDecreased (e.g., all four PD groups showed decrease) citeab.comPD treatment reduced liver triglyceride accumulation, indicating amelioration of fatty liver. citeab.com
Hepatic HistologyNormalObvious inflammation and hepatic steatosis citeab.comImproved degree of hepatic injury citeab.comHistological examination confirmed the protective effect of PD on liver tissue structure. citeab.com

Mechanisms of Hepatoprotection The hepatoprotective actions of this compound are attributed to its multifaceted mechanisms, primarily involving anti-inflammatory and antioxidant properties. sigmaaldrich.com

Antioxidant Pathway Activation: PD significantly activates signal pathway enzymes such as Kelch-like ECH associated protein 1 (Keap1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and small Maf proteins. This activation leads to increased expression of hepatic antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px). Consequently, PD improves oxidative stress by reducing levels of Cytochrome P450 2E1 (CYP2E1), reactive oxygen species (ROS), and malondialdehyde (MDA), while enhancing total antioxidant capacity (T-AOC).

Anti-inflammatory Signaling: PD's anti-inflammatory activity in alcohol-induced fatty liver rats is mediated via the Toll-like receptor 4 (TLR4)-MyD88-Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signal pathway. citeab.com

Anti-fibrotic Effects: this compound has been shown to alleviate liver fibrosis and the activation of hepatic stellate cells by regulating the JNK/c-JUN signal pathway. nih.gov

Effects on Bone Metabolism (e.g., Inhibition of Osteoclast Formation and Bone Resorption)

This compound demonstrates significant effects on bone metabolism, particularly through its ability to inhibit osteoclast formation and bone resorption, suggesting its potential as an anti-osteoporosis agent.

Inhibition of Osteoclast Formation and Bone Resorption this compound effectively inhibits osteoclast formation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). In in vivo studies, oral administration of PD was found to inhibit cell-induced osteolysis and block osteoclast-mediated bone resorption in mice with tumors induced by human metastatic breast cancer cells.

Mechanism of Action The inhibitory effect of this compound on osteoclasts is mediated by its ability to induce apoptosis in mature osteoclasts and MDA-MB-231 cells. This occurs through the suppression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and FBJ Murine Osteosarcoma Viral Oncogene Homolog (c-FOS) expression, as well as their nuclear translocation in bone marrow macrophages (BMMs), thereby mitigating bone destruction associated with breast cancer.

Effects on Osteoclast Precursor Viability and Differentiation When bone marrow macrophages (BMMs), which are osteoclast precursors, were exposed to this compound for five days, their cell viability showed a concentration-dependent response. Lower concentrations of PD (1 and 3 µM) led to an increase in cell viability, while higher concentrations (5 and 10 µM) resulted in a decrease.

Table 2: Effects of this compound on Bone Marrow Macrophage (BMM) Viability

This compound ConcentrationBMM Cell Viability Change (vs. BMMs with M-CSF alone)Source
1 µMIncreased by 31%
3 µMIncreased by 79%
5 µMDecreased by 21%
10 µMDecreased by 86%

Furthermore, differentiated osteoclasts, detected by Tartrate-Resistant Acid Phosphatase (TRAP) staining, showed that this compound inhibited RANKL-induced osteoclast differentiation and osteoclast-mediated pit formation. These findings suggest that this compound holds potential as an effective anti-osteoporosis drug, partly due to its regulatory influence on osteoblast differentiation.

Structure Activity Relationships Sar of Platycodin D and Its Derivatives

Influence of Sugar Residues (e.g., C3-glucose, C28-oligosaccharide moiety)

The sugar chains attached to the Platycodin D aglycone are critical determinants of its biological activity. The C3-glucose and the C28-oligosaccharide moiety, in particular, have been identified as crucial for certain functions.

Research has shown that the C3-glucose is an important component for the antiviral activity of saponin-based coronavirus cell entry inhibitors. Similarly, the C28-oligosaccharide moiety plays a significant role in this inhibitory action. The specific composition of this oligosaccharide chain, which includes xylose, rhamnose, and arabinose, is vital for its function. The removal or alteration of these sugar residues can lead to a significant decrease or loss of antiviral efficacy.

Impact of Acetylation (e.g., O-acetylation at C-2 or C-3 position of rhamnose)

Acetylation of the sugar moieties, particularly the rhamnose unit within the C28-oligosaccharide chain, is another structural modification that can modulate the biological profile of this compound derivatives. The presence of O-acetyl groups at the C-2 or C-3 positions of the rhamnose has been noted in several naturally occurring this compound analogues.

While the precise impact of acetylation on every biological activity is not fully elucidated, it is understood that such modifications can influence the polarity and steric hindrance of the molecule. This, in turn, can affect how the saponin (B1150181) interacts with biological targets such as cell surface receptors or membrane components. For example, in other classes of saponins (B1172615), the degree of acetylation has been shown to be a critical factor in their immunogenicity and their potential as vaccine adjuvants. Further research is needed to specifically delineate the role of rhamnose acetylation in the cytotoxicity and membrane fusion inhibition of this compound derivatives.

Role of Hydroxyl Groups (e.g., C16-hydroxyl group)

The hydroxyl groups on the aglycone backbone of this compound are key functional groups that contribute significantly to its biological activities. The C16-hydroxyl group, in particular, has been identified as a critical component for the activity of saponin-based coronavirus cell entry inhibitors.

Significance of Methyl Groups (e.g., at C-4)

These methyl groups can influence how the molecule inserts into and interacts with the lipid bilayer of cell membranes. Alterations in the methylation pattern of the aglycone could potentially affect the membrane-disrupting properties of the saponin, which is relevant to its hemolytic activity and its mechanism of inducing cytotoxicity. However, detailed studies focusing specifically on the modification of the C-4 methyl group of this compound and its impact on cytotoxicity, apoptosis, and membrane fusion inhibition are needed to fully understand its significance.

Correlation of Structural Features with Cytotoxicity and Apoptotic Activity

The cytotoxic and apoptotic effects of this compound against various cancer cell lines are strongly dependent on its structural features. The interplay between the aglycone and the attached sugar moieties is crucial for its anti-cancer properties.

The presence of the complete sugar chains at both C3 and C28 positions is generally associated with higher cytotoxicity. Derivatives with truncated or altered sugar chains often exhibit reduced activity. The hydroxyl groups on the aglycone also play a pivotal role in inducing apoptosis. For instance, the spatial orientation and number of these groups can influence the molecule's ability to trigger apoptotic pathways within cancer cells.

This compound has been shown to induce apoptosis in various cancer cell lines, and this activity is linked to its ability to modulate key signaling pathways involved in cell death. The structural integrity of the molecule is essential for these interactions.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1299Non-small cell lung cancer7.8
H2030Non-small cell lung cancer9.6
A549Non-small cell lung cancer10.3
Caco-2Colorectal cancer24.6
PC-12Pheochromocytoma13.5
BEL-7402Hepatocellular carcinoma37.7

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that this compound exhibits potent cytotoxic effects across a range of cancer cell types, with its efficacy being influenced by the specific cell line. This variability may be due to differences in cell membrane composition and the expression of molecular targets in each cancer type.

Relationship to Membrane Fusion Inhibition

A significant aspect of this compound's biological activity is its ability to inhibit membrane fusion, a critical process for the entry of enveloped viruses like SARS-CoV-2 into host cells. The structural features of this compound are directly related to this inhibitory mechanism.

The C3-glucose, the C28-oligosaccharide moiety, and the C16-hydroxyl group have been identified as key structural components for the inhibition of coronavirus cell entry. These features enable this compound to interact with the host cell membrane, potentially altering its physical properties and thereby preventing the fusion of the viral and cellular membranes. This mechanism of action highlights the potential of this compound and its derivatives as broad-spectrum antiviral agents. The amphipathic nature of the molecule, arising from its hydrophobic triterpenoid (B12794562) core and hydrophilic sugar chains, is fundamental to its membrane-interacting properties.

Biosynthesis and Metabolic Pathways of Platycodin D

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of triterpenoid saponins (B1172615), including Platycodin D, originates from the isoprenoid pathway. nih.gov The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized primarily via the mevalonic acid (MVA) pathway in the cytoplasm. nih.govnih.gov These C5 units are condensed to form the C30 molecule squalene (B77637), which is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). nih.govacs.orgbenthamdirect.com

The cyclization of 2,3-oxidosqualene is a critical diversification step, catalyzed by oxidosqualene cyclases (OSCs), leading to the formation of various triterpenoid skeletons. nih.govfrontiersin.org For this compound, the precursor is the oleanane (B1240867) skeleton, which is formed through the cyclization of 2,3-oxidosqualene into β-amyrin. nih.gov This core structure then undergoes a series of extensive modifications, including oxidation and glycosylation, mediated by enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), to produce the vast diversity of saponin structures. nih.govfrontiersin.org

The general pathway can be summarized in three main stages:

Triterpenoid Skeleton Formation : Synthesis of 2,3-oxidosqualene from the MVA pathway and its subsequent cyclization to form the β-amyrin backbone. acs.org

Aglycone Modification : The triterpenoid backbone is modified by oxidation, hydroxylation, and other reactions, primarily catalyzed by CYP450 enzymes. frontiersin.org

Glycosylation : Sugar moieties are attached to the aglycone (sapogenin) at specific positions by UGTs, resulting in the final saponin structure. frontiersin.org

Role of Key Enzymes (e.g., β-AS, β-A28O, β-d-glucosidase)

Several key enzymes are essential for the biosynthesis and modification of this compound. Transcriptome analysis of P. grandiflorum has identified numerous candidate genes encoding these enzymes. nih.govfrontiersin.org

β-Amyrin Synthase (β-AS) : This enzyme, an oxidosqualene cyclase, plays a pivotal role by catalyzing the cyclization of 2,3-oxidosqualene to form β-amyrin, the fundamental oleanane-type triterpenoid skeleton required for this compound synthesis. nih.govknu.ac.kr It is considered a key branching point enzyme for generating the oleanane backbone. nih.gov

β-Amyrin 28-oxidase (β-A28O) : As a member of the cytochrome P450 monooxygenase family (CYP716 family), this enzyme is crucial for the oxidation of the β-amyrin skeleton. nih.govnih.govfrontiersin.org It catalyzes the oxidation of β-amyrin to produce oleanolic acid, a key intermediate in the formation of many platycosides. frontiersin.org

Cytochrome P450 Monooxygenases (CYP450s) : Beyond β-A28O, other CYP450s are required to catalyze various oxidations on the triterpenoid backbone, such as hydroxylations at positions C-2, C-16, C-23, and C-24, which are necessary for the synthesis of the main saponins in P. grandiflorum. nih.govfrontiersin.org

UDP-Glycosyltransferases (UGTs) : This large family of enzymes is responsible for the glycosylation of the triterpenoid aglycone. frontiersin.org They transfer sugar molecules from UDP-sugar donors to the sapogenin. dtu.dk Specifically, UGTs catalyze the glucosylation at the C3 and C28 positions of the aglycone in P. grandiflorum. frontiersin.org For instance, the enzyme PgGT1 has been confirmed to catalyze the glycosylation of this compound at the C-3 position to produce Platycodin D3 and Platycoside E. nih.gov

β-d-glucosidase : This enzyme plays a significant role in the biotransformation and metabolic pathways of platycosides. nih.gov It hydrolyzes glycosidic bonds, specifically removing glucose molecules. nih.govfrontiersin.org In P. grandiflorum, β-d-glucosidase can convert the more complex saponin, Platycoside E, into the more bioactive this compound by removing two glucose molecules from the C-3 position. nih.govnih.govfrontiersin.org This conversion can occur via an intermediate, Platycodin D3. nih.gov

EnzymeEnzyme ClassFunction in this compound Biosynthesis/Metabolism
β-Amyrin Synthase (β-AS)Oxidosqualene CyclaseCatalyzes the formation of the β-amyrin skeleton from 2,3-oxidosqualene. knu.ac.kr
β-Amyrin 28-oxidase (β-A28O)Cytochrome P450Oxidizes the β-amyrin backbone to form intermediates like oleanolic acid. frontiersin.org
Other CYP450sCytochrome P450Catalyze various hydroxylations on the triterpenoid skeleton. nih.govfrontiersin.org
UDP-Glycosyltransferases (UGTs)GlycosyltransferaseAttach sugar chains to the aglycone at C3 and C28 positions. frontiersin.orgnih.gov
β-d-glucosidaseHydrolaseConverts glycosylated precursors (Platycoside E, Platycodin D3) into this compound. nih.govfrontiersin.org

Metabolic Pathways and Biotransformation

This compound is part of a complex metabolic network of related platycosides. Its biotransformation can occur within the plant itself or through external factors like microbial metabolism. nih.govresearchgate.net

A significant pathway involves the enzymatic conversion of more complex platycosides into this compound. Platycoside E, which contains two additional glucose units at the C-3 position compared to this compound, is a major saponin in P. grandiflorus. nih.gov Various β-glucosidases, sourced from fungi or bacteria, can efficiently hydrolyze Platycoside E into this compound, often through the intermediate Platycodin D3. nih.govnih.gov This process is a key biotransformation that can significantly increase the concentration of the more pharmacologically active this compound. nih.govnih.gov For example, extracellular β-d-glucosidase from Aspergillus usamii has been shown to convert over 99.9% of Platycoside E and Platycodin D3 into this compound. nih.gov

Furthermore, human intestinal microorganisms play a crucial role in the metabolism of this compound after oral administration. researchgate.net Intestinal bacteria can transform platycosides by sequentially removing the sugar chains linked at the C-3 and C-28 positions. researchgate.net This deglycosylation by gut microbiota can lead to the formation of metabolites that are smaller and less polar, potentially altering their bioavailability and activity. researchgate.net The major metabolic pathways for this compound in vivo include hydrolysis, demethylation, dehydroxylation, and acetylation. researchgate.net

Factors Influencing Biosynthesis (e.g., Salt Stress, Growth Stages)

The biosynthesis and accumulation of this compound in P. grandiflorus are significantly influenced by both environmental and developmental factors.

Salt Stress : Exposure to salt stress can enhance the production of this compound. In one study, under severe salt stress, the level of this compound in P. grandiflorus roots increased by nearly 1.77-fold compared to the control group. nih.gov This increase was correlated with the upregulation of most genes involved in its synthetic pathway, such as HMGCR, GGPS, SE, and LUP. nih.gov This suggests that this compound may play a role in the plant's defense response to abiotic stress.

Drought Stress : Short-term drought stress during the fruiting stage has also been shown to promote the accumulation of platycodins. While the content of this compound did not change significantly immediately after withholding water, it increased by 8.95% in the autumn period following the stress. mdpi.comresearchgate.net The total platycodin content increased significantly under drought conditions, suggesting that controlled water stress could be used in agricultural production to improve the quality of the medicinal material. mdpi.comresearchgate.net

Growth Stages : The concentration of this compound also varies with the developmental stage of the plant. Studies on P. grandiflorum seedlings and roots of different ages have shown differences in saponin content. nih.govresearchgate.net One study found that key genes involved in terpenoid biosynthesis were most highly expressed in annual P. grandiflorum, suggesting that the early growth stages might be critical for saponin synthesis. nih.gov Another investigation showed variations in this compound content between 6-month-old and 1-year-old seedlings. researchgate.net

FactorEffect on this compound BiosynthesisObserved Change
Severe Salt StressUpregulation of biosynthetic pathway genes. nih.gov~1.77-fold increase in this compound content. nih.gov
Drought Stress (Fruiting Stage)Promotes accumulation of platycodins in the autumn harvest period. mdpi.com8.95% increase in this compound content. mdpi.comresearchgate.net
Growth Stage (Annual vs. older)Expression of key biosynthetic genes is highest in annual plants. nih.govContent varies with the developmental stage. researchgate.net

Advanced Methodologies for Platycodin D Research

Analytical Techniques for Quantification and Characterization

The precise quantification and characterization of Platycodin D in complex matrices, such as plant extracts or biological samples, are fundamental to understanding its pharmacokinetics, bioavailability, and pharmacological activities. A range of chromatographic and immunological techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and characterization of saponins (B1172615), including this compound, in Platycodi Radix nih.govjkchemical.com. This method often utilizes ultraviolet (UV) detectors or evaporative light scattering detectors (ELSD) for detection wikipedia.org.

A rapid and practical HPLC assay has been developed for the quantitative analysis of seven saponin (B1150181) components, including this compound, in Platycodi Radix. This method successfully resolved the components on a C18 column with ELSD detection. The standard curves demonstrated good linearity over a concentration range of 1 to 2000 µg/ml, with correlation coefficients (r²) greater than 0.992. The intra- and inter-day coefficients of variation for the seven saponin components were consistently less than 10%, and the limits of quantification (LOQs) ranged from approximately 0.7 to 1.5 µg/ml nih.gov.

Another validated HPLC method for this compound, specifically in fermented Platycodon grandiflorum root extract, showed strong linearity with a correlation coefficient (R²) of 0.9997. The inter-day and intra-day precision values for this compound ranged from 0.4% to 4.77%, while accuracy values were between 94.11% and 122.82% uni-freiburg.de. Furthermore, reversed-phase HPLC (RP-HPLC) with a Hypersil ODS2 column and an acetonitrile-water gradient elution, detected at 210 nm, has been employed for this compound determination in the aerial parts of Platycodon grandiflorum. This method exhibited a linear range of 0.8-6.4 µg and an average recovery of 97.8% uni-freiburg.de.

Table 1: HPLC Parameters for this compound Analysis

Method TypeColumn TypeDetectorLinearity RangePrecision (CV%)Accuracy (%)LOQ (µg/mL)Application
HPLC Assay nih.govC18ELSD1-2000 µg/mL>0.992<10%N/A0.7-1.5Quantitative analysis of saponins in Platycodi Radix
HPLC Validation uni-freiburg.deN/AN/AN/A0.99970.4-4.77%94.11-122.82%0.31Fermented Platycodon grandiflorum root extract
RP-HPLC uni-freiburg.deHypersil ODS2UV (210 nm)0.8-6.4 µgN/AN/A97.8% (recovery)N/AAerial parts of Platycodon grandiflorum

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, rapid analysis time, and low sample consumption, making it an advantageous technique for both structural and quantitative analyses of saponins like this compound wikipedia.org.

A simple and rapid LC-MS/MS method has been developed and validated for the quantitation of this compound in rat plasma. This method employed electrospray ionization (ESI) and multiple reaction monitoring (MRM) in positive ion mode. The calibration curves for this compound were linear over a concentration range of 50–10,000 ng/mL. The method demonstrated good precision, with coefficients of variation ranging from 1.0% to 8.8%, and accuracy, with relative errors from 0.7% to 8.7% across five quality control levels wikipedia.org. This LC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in rats wikipedia.orgcdutcm.edu.cn. LC-MS systems, such as the Agilent Technologies 6410 Triple quadrupole, equipped with a heated ESI interface and C18 reversed-phase columns, are commonly utilized for this compound analysis thegoodscentscompany.com.

Table 2: Key Parameters of LC-MS/MS for this compound Quantification

ParameterDescriptionValue/ObservationReference
Ionization ModeElectrospray Ionization (ESI)Positive ion mode wikipedia.org
Detection ModeMultiple Reaction Monitoring (MRM)N/A wikipedia.org
Linearity RangeThis compound in rat plasma50–10,000 ng/mL wikipedia.org
Precision (CV%)Intrabatch and Interbatch1.0–8.8% wikipedia.org
Accuracy (Relative Error %)Intrabatch and Interbatch0.7–8.7% wikipedia.org
Chromatographic Run TimeTotal analysis time4.0 minutes wikipedia.org
Internal Standard (Example)Notoginsenoside R1, MadecassosideN/A wikipedia.orgcdutcm.edu.cn

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is recognized as an accurate and powerful method for the identification and characterization of saponins, including this compound, from Platycodon grandiflorum thegoodscentscompany.comnih.gov. This advanced technique enables the simultaneous analysis of numerous saponins and provides detailed chromatographic and mass fragment data, which is crucial for structural elucidation thegoodscentscompany.com.

UPLC-QTOF/MS has been instrumental in screening the intestinal bacterial metabolites of this compound. Through this method, a total of seven metabolites were detected and tentatively identified, revealing major metabolic pathways such as hydrolysis, demethylation, dehydroxylation, and acetylation themedicon.comctdbase.org. Furthermore, UPLC-QTOF/MS is employed for the global profiling of various metabolites found in Platycodon grandiflorum uni.luscitoys.com. Specific instrumentation like UPLC-DAD-QToF/MS (Sciex Co.) is utilized for comprehensive saponin derivative profiling, identification, and quantification thegoodscentscompany.com.

Table 3: Applications of UPLC-QTOF/MS in this compound Research

Application AreaKey Findings/PurposeMetabolites Identified (Examples)Reference
Saponin CharacterizationAccurate identification and characterization of saponins from Platycodon grandiflorumThis compound, 2"-O-acetyl platyconic acid A, 3"-O-acetyl this compound, platycoside E thegoodscentscompany.comnih.gov
Metabolite ScreeningScreening of intestinal bacterial metabolites of this compoundDemethylation (M1), deoxidation (M3, M7), hydrolysis (M5, M6) themedicon.comctdbase.org
Global Metabolite ProfilingComprehensive analysis of various metabolites in Platycodon grandiflorumPlatycoside E, Platycodin D3, Platycodin D2, this compound, Polygalacin D, Platycogenic acid A, Platycodigenin uni.luscitoys.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile immunoassay used in this compound research, particularly for measuring the production of inflammatory cytokines in cell culture supernatants. For instance, ELISA has been employed to quantify nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated RAW 264.7 macrophage cells treated with this compound hznu.edu.cn.

An indirect competitive ELISA (icELISA) method has been specifically developed for the detection of this compound in Radix Platycodonis. This assay involves coating microtiter plate wells with a this compound-human serum albumin (PD-HSA) solution, followed by blocking and incubation with this compound and a specific polyclonal antibody against this compound (PD-pAb). The 50% inhibition concentration (IC50) for this compound in this assay was determined to be 2.70 µg/mL, with a linearity range spanning from 0.032 µg/mL to 100 µg/mL. The method demonstrated high specificity, with minimal cross-reactivity observed with five this compound analogs, except for platycodin D2 (0.93%) labsolu.ca. ELISA kits are also routinely used to assess the modulation of various inflammatory factors, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and TNF-α, by this compound in diverse cellular models, including primary rat microglia cells and BEAS-2B cells bjherbest.comresearchgate.netuni.lu.

Table 4: Applications and Parameters of ELISA in this compound Research

Application AreaCell Model / Sample TypeCytokines/Analytes MeasuredKey Findings/ParametersReference
Inflammatory ResponseActivated RAW 264.7 cellsNO, TNF-αThis compound inhibited NO production (IC50 ~15 µM) and iNOS expression. hznu.edu.cn
Quantification of this compoundRadix Platycodonis extractThis compoundicELISA: IC50 = 2.70 µg/mL; Linearity: 0.032-100 µg/mL; Cross-reactivity: 0.93% (Platycodin D2) labsolu.ca
Inflammatory Factor ModulationPrimary rat microglia cells, BEAS-2B cellsTNF-α, IL-1β, IL-6, IL-4, IL-5, IL-13, IL-17AThis compound suppressed inflammatory cytokine production. bjherbest.comresearchgate.netuni.lu

In Vitro and In Vivo Study Models

The investigation of this compound's biological activities necessitates the use of various in vitro and in vivo study models, ranging from isolated cell lines to whole organisms. These models provide crucial insights into its cellular and systemic effects.

Cell lines are indispensable in vitro models for dissecting the molecular mechanisms and cellular targets of this compound. Researchers utilize a diverse array of cell lines to study its effects on cancer, hepatic function, immune responses, and dermatological conditions.

Cancer Cell Lines: this compound has demonstrated broad-spectrum cytotoxicity against a wide range of cancer cell lines sigmaaldrich.com.

Hepatocellular Carcinoma (HCC) Cell Lines:

BEL-7402 cells: this compound significantly inhibited cell proliferation with an IC50 of 37.70 ± 3.99 mol/L at 24 hours. This effect was associated with the induction of apoptosis, evidenced by an increased Bax/Bcl-2 ratio and elevated levels of cleaved PARP and cleaved caspase-3. Autophagy was also observed, indicated by increased LC3-II and MDC-positive cells nih.gov.

HepG2 and Hep3B cells: this compound concentration-dependently inhibited cell proliferation in both cell lines. In HepG2 cells, it significantly suppressed colony formation and induced apoptosis, upregulating cleaved PARP and Bax while downregulating survivin nih.gov. This compound also triggered autophagy via extracellular signal-regulated kinase (ERK) activation in HepG2 cells uni.lu. Additionally, it enhanced low-density lipoprotein receptor (LDLR) expression and low-density lipoprotein (LDL) uptake in HepG2 cells uni.lu.

Gastric Cancer Cell Lines:

AGS human gastric cancer cells: this compound induced anoikis and caspase-mediated apoptosis, primarily through the p38 MAPK pathway nih.gov. In general, this compound exhibited superior inhibitory activity on various gastric cancer cell lines compared to non-tumor gastric mucosal cells (GES-1). Its treatment led to significant cell cycle arrest and subsequent apoptosis, notably by downregulating c-Myc protein levels through ubiquitination-dependent degradation nih.gov.

Breast Cancer Cell Lines:

MCF-7 cells: this compound was shown to induce the activation of caspase-8 and Bid nih.gov.

MDA-MB-231 cells: this compound inhibited migration, invasion, and growth by suppressing EGFR-mediated Akt and MAPK pathways hznu.edu.cn. Combined with osthol, this compound exhibited synergistic effects in inhibiting proliferation and invasion nih.gov.

4T1 cells: Similar to MDA-MB-231, this compound in combination with osthol showed enhanced growth inhibitory and anti-invasive effects nih.gov.

Prostate Cancer Cell Lines:

PC3 cells: this compound induced the activation of caspase-8 nih.gov. It also synergistically boosted apoptosis and cell cycle arrest when combined with sorafenib, leading to increased expression of FOXO3a and its downstream targets like Fasl, Bim, and TRAIL nih.gov.

Leukemia Cell Lines:

U937 human leukemia cells: this compound (15 µM) induced reactive oxygen species (ROS)-dependent apoptosis, mitochondrial membrane potential dissipation, and increased expression of early growth response-1 (Egr-1), non-steroidal anti-inflammatory drug (NSAID)-activated gene-1 (NAG-1), cleaved caspase-3, PARP, and DNA fragmentation nih.gov.

Lung Cancer Cell Lines:

NCI-H460 and A549 cells: this compound was found to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the JNK and p38 MAPK pathways hznu.edu.cn.

Gallbladder Cancer Cells: this compound significantly inhibited proliferation, induced apoptosis, and suppressed migration and invasion in gallbladder cancer cells nih.gov.

Hepatic Cells: Beyond cancer, this compound's effects on normal and diseased hepatic cells are extensively studied.

HepG2 cells: (As mentioned above, also relevant for general hepatic function). This compound modulated hepatic lipogenesis by increasing the phosphorylation levels of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) thegoodscentscompany.comnih.gov.

AML-12 cells (Mouse hepatoma cells): These cells serve as an in vitro model for non-alcoholic fatty liver disease (NAFLD). This compound significantly decreased reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in palmitic acid-treated AML-12 cells. It also increased LC3-II/LC3-I levels and decreased p62/SQSTM1 levels, indicating its role in ameliorating NAFLD by reducing oxidative stress and stimulating autophagy uni.lu.

Hepatic Stellate Cells (HSCs): this compound has been shown to alleviate liver fibrosis and modulate the activation of HSCs by regulating the JNK/c-JUN signaling pathway. It induced both apoptosis and autophagy in HSCs, leading to augmented expression of apoptotic proteins (e.g., Bax, Cytochrome C, cleaved caspase-3, cleaved caspase-9) and autophagy-relevant proteins (e.g., LC3II, beclin1, Atg5, Atg9) nih.gov.

Macrophages: Macrophages, as key immune cells, are frequently used to investigate the anti-inflammatory and immunomodulatory effects of this compound.

RAW 264.7 cells (Murine macrophage cell line): this compound modulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). It inhibited NO production in a dose-dependent manner (IC50 approximately 15 µM) and suppressed the expression of inducible NOS (iNOS) hznu.edu.cn. This compound also inhibited excessive apoptosis and autophagy induced by influenza A virus (IAV) in RAW 264.7 cells, leading to decreased concentrations of IL-1β, IL-6, and TNF-α. It regulated the protein expression of Beclin-1 and Bcl2 bjherbest.com. Fermented Platycodon grandiflorum extract, with an increased this compound content, induced macrophage cell proliferation and modulated the production of NO and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via the AMPK-NF-κB signaling pathway labsolu.ca.

Rat peritoneal macrophages: this compound has been reported to inhibit COX-2 induction and suppress the production of prostaglandin (B15479496) E2 wikipedia.org.

Bone Marrow Macrophages (BMMs): Exposure to this compound decreased cell viability and significantly suppressed osteoclast production by blocking NF-κB, ERK, and p38 MAPK activation nih.gov.

Primary rat microglia cells: this compound inhibited the inflammatory response (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated primary rat microglia cells by activating the LXRα–ABCA1 signaling pathway uni.lu.

Human Keratinocytes: These cells are crucial for studying this compound's dermatological applications, particularly in inflammatory skin conditions.

HaCaT cells (Immortalized human keratinocytes): this compound induced apoptosis in HaCaT cells, confirmed by DNA fragmentation, caspase-3 activation, and caspase-8 activation. It activated inhibitor of nuclear factor-kappaB kinase (IKK)-beta in the NF-κB activation pathway, leading to the upregulation of Fas receptor and Fas ligand (FasL) expression hznu.edu.cnnih.gov. This compound also demonstrated anti-inflammatory effects on keratinocytes, suppressing keratin (B1170402) 16 expression induced by lipopolysaccharide and decreasing IL-1α and IL-6 levels sigmaaldrich.comnih.gov. Notably, this compound showed no cytotoxicity on HaCaT cells at tested concentrations sigmaaldrich.comnih.gov.

Table 5: Representative Cell Lines Used in this compound Research and Observed Effects

Cell Line TypeSpecific Cell Line (Example)Observed Effects of this compoundReference
Cancer Cell Lines BEL-7402 (HCC)Inhibited proliferation (IC50 37.70 ± 3.99 mol/L), induced apoptosis & autophagy nih.gov
HepG2 (HCC)Inhibited proliferation, induced apoptosis, suppressed adhesion/migration/invasion, triggered autophagy, enhanced LDLR expression nih.govuni.lu
AGS (Gastric Cancer)Induced anoikis & caspase-mediated apoptosis via p38 MAPK, inhibited proliferation via c-Myc degradation nih.govnih.gov
MCF-7 (Breast Cancer)Induced caspase-8 and Bid activation nih.gov
PC3 (Prostate Cancer)Induced caspase-8 activation, boosted sorafenib-induced apoptosis/cell cycle arrest nih.govnih.gov
MDA-MB-231 (Breast Cancer)Inhibited migration/invasion/growth via EGFR-Akt/MAPK suppression hznu.edu.cnnih.gov
U937 (Leukemia)Induced ROS-dependent apoptosis, mitochondrial membrane potential dissipation nih.gov
NCI-H460, A549 (Lung Cancer)Induced autophagy via PI3K/Akt/mTOR inhibition and JNK/p38 MAPK activation hznu.edu.cn
Gallbladder Cancer CellsInhibited proliferation, induced apoptosis, suppressed migration/invasion nih.gov
Hepatic Cells AML-12 (Mouse Hepatoma)Ameliorated NAFLD by reducing oxidative stress and stimulating autophagy uni.lu
Hepatic Stellate Cells (HSCs)Alleviated liver fibrosis, induced apoptosis & autophagy via JNK/c-JUN pathway nih.gov
Macrophages RAW 264.7 (Mouse Macrophage)Modulated NO/TNF-α production, inhibited IAV-induced apoptosis/autophagy, regulated Beclin-1/Bcl2 hznu.edu.cnbjherbest.comlabsolu.ca
Rat Peritoneal MacrophagesInhibited COX-2 induction, suppressed PGE2 production wikipedia.org
Bone Marrow Macrophages (BMMs)Decreased cell viability, suppressed osteoclast production via NF-κB/ERK/p38 MAPK blockade nih.gov
Primary Rat Microglia CellsInhibited inflammatory response via LXRα–ABCA1 signaling uni.lu
Human Keratinocytes HaCaT (Immortalized Human)Induced apoptosis via NF-κB activation (Fas/FasL upregulation), anti-inflammatory effects (reduced IL-1α/IL-6, keratin 16) hznu.edu.cnnih.govsigmaaldrich.comnih.gov

Animal Models (e.g., Mice, Rats) Animal models, particularly mice and rats, are indispensable for evaluating the in vivo efficacy and mechanistic insights of this compound across various physiological and pathological conditions. These studies provide a comprehensive understanding of its systemic effects and potential therapeutic applications.

In mice models, this compound has been investigated for its role in non-small cell lung cancer (NSCLC) xenograft models. For instance, studies demonstrated this compound treatment activated JNK, increased phosphorylation of c-Jun, and boosted PUMA expression in tumors, indicating apoptosis induction via the JNK1/AP-1 axis in vivo. frontiersin.orgnih.govresearchgate.netnih.gov In prostate cancer, this compound dose-dependently inhibited the growth of PC3 xenograft tumors in BALB/c nude mice, with Western blot analysis confirming similar changes in protein expression observed in vitro. aacrjournals.org this compound also showed protective effects against acute lung injury (ALI) induced by lipopolysaccharide (LPS) or bleomycin (B88199) (BLE) in mice, significantly decreasing lung wet-to-dry weight ratio, total leukocyte number, neutrophil percentage in bronchoalveolar fluid (BALF), and myeloperoxidase (MPO) activity. It also inhibited cytokine levels such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in BALF. chemfaces.com Furthermore, this compound attenuated airway inflammation in a mouse model of allergic asthma by regulating the NF-κB pathway, inhibiting ovalbumin (OVA)-induced increases in airway resistance and eosinophil count, and recovering IL-4, IL-5, and IL-13 levels in BALF. researchgate.netmdpi.comnih.gov It also ameliorated nasal symptoms and improved histopathological changes in the nasal mucosa in an ovalbumin-sensitized allergic rhinitis (AR) mouse model, modulating DPP4/JAK2/STAT3 pathway changes. benthamdirect.com

This compound has also been studied for its anti-rheumatoid arthritis effects in collagen-induced arthritis (CIA) mice, where it improved CIA-related bone and cartilage damage, reduced MPO levels in the paw, decreased malondialdehyde (MDA) levels, and suppressed the production of IL-6 and TNF-α. chemfaces.com In obesity research, this compound decreased the body weight of obese mice without affecting food intake, and it increased the weight of brown adipose tissue (BAT). medchemexpress.com For metabolic disorders, this compound ameliorated hyperglycemia and liver metabolic disturbance in high-fat diet (HFD)/streptozotocin (STZ)-induced type 2 diabetic (T2D) mice, improving body weight gain, fasting blood glucose, glucose and insulin (B600854) tolerance. It also showed fewer pathological changes in liver tissues and improved hepatic functional indexes. nih.govresearchgate.net this compound also exhibited antinociceptive effects in various pain models in mice, as measured by tail-flick, writhing, and formalin tests. worldscientific.com In pulmonary fibrosis models, this compound improved pulmonary fibrosis in mice by down-regulating TRPC6 expression and reducing reactive oxygen species (ROS) production in lung fibroblasts. slq.qld.gov.au

In rat models, this compound has demonstrated anti-inflammatory effects. It inhibited inflammatory responses in LPS-stimulated primary rat microglia cells by significantly reducing ROS, TNF-α, IL-6, and IL-1β production, and inhibiting NF-κB activation. frontiersin.org this compound also protected against alcohol-induced fatty liver (AFL) in rats by significantly decreasing serum levels of ALT, AST, and TBIL, and hepatic tissue contents of TG. It also reduced serum endotoxin (B1171834) levels and suppressed NF-κB and endotoxin-mediated inflammatory factors. nih.govathmsi.org Furthermore, this compound and its derivative Platycodin D3 increased mucin release from rat tracheal surface epithelial cell cultures and intact rat trachea upon nebulization, suggesting their utility as expectorant agents for airway diseases. researchgate.netmdpi.comthieme-connect.com

Table 1: Summary of this compound Effects in Animal Models

SpeciesCondition/Disease ModelKey Findings
micenon-small cell lung cancer (NSCLC) xenograft modelsThis compound treatment activated JNK, increased phosphorylation of JNK and c-Jun, and boosted PUMA expression in tumors, indicating apoptosis induction via the JNK1/AP-1 axis in vivo. frontiersin.orgnih.govresearchgate.netnih.gov
BALB/c nude micePC3 xenograft tumors (prostate cancer)This compound dose-dependently inhibited tumor growth, with Western blot confirming similar protein expression changes as in vitro. aacrjournals.org
miceLPS-induced acute lung injury (ALI)This compound significantly decreased lung wet-to-dry weight ratio, total leukocyte number, neutrophil percentage in BALF, and MPO activity, also inhibiting IL-6 and TNF-α levels in BALF. chemfaces.com
micebleomycin (BLE)-induced acute lung injury (ALI)This compound significantly decreased lung wet-to-dry weight ratio, total leukocyte number, neutrophil percentage in BALF, and MPO activity, also inhibiting IL-6 and TNF-α levels in BALF. chemfaces.com
micecollagen-induced arthritis (CIA)This compound improved CIA-related bone and cartilage damage, reduced MPO and MDA levels in the paw, and suppressed IL-6 and TNF-α production. chemfaces.com
miceallergic asthma (OVA-induced)This compound attenuated airway inflammation by regulating the NF-κB pathway, inhibiting increases in airway resistance and eosinophil count, and recovering IL-4, IL-5, and IL-13 levels in BALF. researchgate.netmdpi.comnih.gov
miceallergic rhinitis (ovalbumin-sensitized)Oral administration of this compound ameliorated nasal symptoms, improved histopathological changes in nasal mucosa, raised IFN-γ, and reduced IgE and IL-4 levels, modulating DPP4/JAK2/STAT3 pathway changes. benthamdirect.com
obese miceobesityThis compound decreased body weight without affecting food intake and increased brown adipose tissue (BAT) weight. medchemexpress.com
HFD/STZ-induced type 2 diabetic micetype 2 diabetesThis compound ameliorated hyperglycemia and liver metabolic disturbance, improving body weight gain, fasting blood glucose, glucose and insulin tolerance, and reducing pathological changes in liver tissues. nih.govresearchgate.net
micepain models (thermal and chemical noxious stimulation)This compound exhibited antinociceptive effects, as measured by tail-flick, writhing, and formalin tests. worldscientific.com
C57BL/6J mouse modelspulmonary fibrosis (bleomycin-induced)This compound improved pulmonary fibrosis by down-regulating TRPC6 expression and reducing ROS production in lung fibroblasts. slq.qld.gov.au
primary rat microglia cellsLPS-induced inflammationThis compound significantly inhibited ROS, TNF-α, IL-6, and IL-1β production and NF-κB activation through activating LXRα–ABCA1 signaling pathway. frontiersin.org
ratsalcohol-induced fatty liver (AFL)This compound significantly decreased serum ALT, AST, and TBIL, hepatic TG, and reduced serum endotoxin levels, suppressing NF-κB and endotoxin-mediated inflammatory factors. nih.govathmsi.org
rat and hamster tracheal surface epithelial cell culture and intact rat tracheaairway mucin releaseThis compound and D3 increased mucin release, suggesting their utility as expectorant agents. researchgate.netmdpi.comthieme-connect.com

Genetic and Molecular Techniques

Western Blot Analysis Western blot analysis is a fundamental technique for quantifying protein expression levels and phosphorylation states, offering critical insights into the molecular mechanisms of this compound. This method allows researchers to identify and validate changes in specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis. Studies employing Western blot analysis have revealed that this compound affects the expression of cleaved PARP, cleaved caspase-3, PUMA in non-small cell lung cancer (NSCLC) cells (H1299).frontiersin.orgnih.govSpecifically, this compound increased the protein levels of cleaved PARP and cleaved caspase-3, and upregulated PUMA expression, indicating apoptosis induction.frontiersin.orgnih.govIn human glioma U251 cells, Western blot showed that this compound increased Bax and cleaved caspase-3 protein levels, while reducing Bcl-2, suggesting apoptosis induction via caspase pathway activation.mdpi.comThe p-Akt/Akt ratio in human glioma U251 cells was also reduced by this compound, indicating inhibition of the PI3K/Akt signaling pathway.mdpi.comIn gastric cancer cells (AZ521 and NUGC3), this compound increased p21 and decreased CDK2, CDK4, CDK6, and Cyclin E1 protein levels, consistent with G1 phase cell cycle arrest.frontiersin.orgthis compound also downregulated c-Myc protein level (but not mRNA), enhancing its ubiquitination-dependent degradation in gastric cancer cells.frontiersin.orgIn MDA-MB-231 breast cancer cells, this compound decreased CDK2, CDK4, CDK6, Cyclin E, MDM2, MDMX, and mutant p53, while increasing p21 and p27, indicating G0/G1 phase arrest.spandidos-publications.comIn RL95-2 endometrial cancer (EC) cells, this compound significantly decreased the phosphorylation levels of PI3K and Akt, blocking the PI3K/Akt signaling pathway via ADRA2A upregulation.nih.govIn human stomach cancer SGC7901 cells, Western blot results showed that this compound upregulated cleaved PARP, caspases (cleaved caspase-3, cleaved caspase-9), Bax, p-JNK, p-p38, and decreased Bcl-2, p-ERK, indicating apoptosis induction and MAPK pathway modulation.bvsalud.orgFor non-small cell lung cancer cells (NCI-H460 and A549), this compound increased the expression of autophagy-related proteins (Beclin-1, Atg-3, Atg-7) and the conversion of LC3-I to LC3-II, indicating autophagy induction.jcancer.orgFurthermore, this compound activated p-p38 MAPK and p-JNK in a dose and time-dependent manner, while inhibiting p-Erk1/2 in these cells.jcancer.orgIn PCa cells (prostate cancer), this compound activated caspase cascade, reduced IAP family proteins (cIAP-1, cIAP2), increased Bax, and reduced Bcl-2, leading to apoptosis.jomh.orgjomh.orgIn hepatic tissue of type 2 diabetic mice, this compound treatment regulated the hepatic gluconeogenesis pathway with increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase.nih.govIn airway tissue of allergic asthma mice, this compound substantially inhibited the NF-κB pathway, as shown by Western blotting.nih.govthis compound modulated the changes in DPP4, p-JAK2, and p-STAT3 induced by IL-13 in human nasal mucosa cells (HNEpC) and allergic rhinitis mice.benthamdirect.comIn endometrial cancer (EC) cells, this compound decreased proliferation markers (Ki67, PCNA), invasion markers (MMP2, MMP9), and reduced activation of PI3K/Akt pathway.nih.govIn gallbladder cancer (GBC) cells, this compound affected the levels of cell cycle-related proteins Cyclin B1 and CDK1, consistent with G2/M phase arrest.nih.govIn hypertrophic scar-derived fibroblasts (HSFs) and a rabbit ear scar model, this compound reduced TGF-β RI and α-SMA expression and affected MMP2 protein levels, indicating inhibition of fibrosis-related molecules.nih.govIn lung tissues of pulmonary fibrosis mice, this compound down-regulated TRPC6 expression and α-SMA expression.slq.qld.gov.au

Table 2: Key Western Blot Findings for this compound Research

Proteins AffectedCell Type/TissueKey Findings
cleaved PARP, cleaved caspase-3, PUMAnon-small cell lung cancer (NSCLC) cells (H1299)This compound increased the protein levels of cleaved PARP and cleaved caspase-3, and upregulated PUMA expression, indicating apoptosis induction. frontiersin.orgnih.gov
Bax, cleaved caspase-3, Bcl-2human glioma U251 cellsThis compound increased Bax and cleaved caspase-3 protein levels, while reducing Bcl-2, suggesting apoptosis induction via caspase pathway activation. mdpi.com
p-Akt/Akt ratiohuman glioma U251 cellsThis compound reduced the p-Akt/Akt ratio, indicating inhibition of the PI3K/Akt signaling pathway. mdpi.com
p21, CDK2, CDK4, CDK6, Cyclin E1gastric cancer cells (AZ521 and NUGC3)This compound increased p21 and decreased CDK2, CDK4, CDK6, and Cyclin E1 protein levels, consistent with G1 phase cell cycle arrest. frontiersin.org
c-Mycgastric cancer cellsThis compound downregulated c-Myc protein level (but not mRNA), enhancing its ubiquitination-dependent degradation. frontiersin.org
CDK2, CDK4, CDK6, Cyclin E, MDM2, MDMX, mutant p53, p21, p27MDA-MB-231 breast cancer cellsThis compound decreased CDK2, CDK4, CDK6, Cyclin E, MDM2, MDMX, and mutant p53, while increasing p21 and p27, indicating G0/G1 phase arrest. spandidos-publications.com
p-PI3K/PI3K, p-Akt/AktRL95-2 endometrial cancer (EC) cellsThis compound significantly decreased the phosphorylation levels of PI3K and Akt, blocking the PI3K/Akt signaling pathway via ADRA2A upregulation. nih.gov
cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bax, p-JNK, p-p38, Bcl-2, p-ERKhuman stomach cancer SGC7901 cellsThis compound upregulated cleaved PARP, caspases, Bax, p-JNK, p-p38, and decreased Bcl-2, p-ERK, indicating apoptosis induction and MAPK pathway modulation. bvsalud.org
LC3-I/II, Beclin-1, Atg-3, Atg-7non-small cell lung cancer cells (NCI-H460 and A549)This compound increased the expression of autophagy-related proteins (Beclin-1, Atg-3, Atg-7) and the conversion of LC3-I to LC3-II, indicating autophagy induction. jcancer.org
p-p38 MAPK, p-JNK, p-Erk1/2non-small cell lung cancer cells (NCI-H460 and A549)This compound activated p-p38 MAPK and p-JNK in a dose and time-dependent manner, while inhibiting p-Erk1/2. jcancer.org
cleaved PARP, caspase-3 activity, Bcl-2 family proteins (Bax, Bcl-2), cIAP-1, cIAP2, caspase-8, caspase-9PCa cells (prostate cancer)This compound activated caspase cascade, reduced IAP family proteins, increased Bax, and reduced Bcl-2, leading to apoptosis. jomh.orgjomh.org
AMPK, PCK1, G6Pasehepatic tissue of type 2 diabetic miceThis compound treatment regulated hepatic gluconeogenesis pathway with increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase. nih.gov
NF-κBp65, p-NF-κBp65, p-IKKα, IKKα, p-IKKβ, p-IκBα, IκBαairway tissue of allergic asthma miceThis compound substantially inhibited the NF-κB pathway. nih.gov
DPP4, p-JAK2, p-STAT3human nasal mucosa cells (HNEpC) and allergic rhinitis miceThis compound modulated the changes in DPP4, p-JAK2, and p-STAT3 induced by IL-13. benthamdirect.com
Ki67, PCNA, MMP2, MMP9, p-PI3K, p-Aktendometrial cancer (EC) cellsThis compound decreased proliferation markers (Ki67, PCNA), invasion markers (MMP2, MMP9), and reduced activation of PI3K/Akt pathway. nih.gov
Cyclin B1, CDK1gallbladder cancer (GBC) cellsThis compound affected the levels of cell cycle-related proteins Cyclin B1 and CDK1, consistent with G2/M phase arrest. nih.gov
TGF-β RI, MMP2, α-SMAhypertrophic scar-derived fibroblasts (HSFs) and rabbit ear scar modelThis compound reduced TGF-β RI and α-SMA expression and affected MMP2 protein levels, indicating inhibition of fibrosis-related molecules. nih.gov
TRPC6, α-SMAlung tissues of pulmonary fibrosis miceThis compound down-regulated TRPC6 expression and α-SMA expression. slq.qld.gov.au

Flow Cytometry for Cell Cycle and Apoptosis Analysis Flow cytometry is a powerful tool for analyzing cellular events such as cell cycle progression and apoptosis. This technique allows for the quantitative assessment of cell populations at different phases of the cell cycle and the identification of apoptotic cells based on specific markers. Flow cytometry studies have consistently shown that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells (H1299).frontiersin.orgSpecifically, apoptotic cells increased approximately 8-fold in this compound-treated cells compared to vehicle-treated cells.frontiersin.orgIn human glioma U251 cells, this compound induced apoptosis and cell cycle arrest.mdpi.comSpecifically, this compound significantly increased early and late apoptotic rates and apoptotic index; it also increased G0/G1 phase cells and reduced S and G2/M phase cells in a dose-dependent manner.mdpi.comIn gastric cancer cells (AZ521 and NUGC3), this compound induced G1 phase cell cycle arrest and apoptosis.frontiersin.orgSpecifically, this compound effectively induced G1 phase arrest and increased apoptotic rates in a concentration-dependent manner.frontiersin.orgFor MDA-MB-231 breast cancer cells, this compound induced G0/G1 phase cell cycle arrest.spandidos-publications.comSpecifically, the majority of cells were blocked at the G0/G1 phase in a concentration-dependent manner, with 20 µM PD arresting 84.67±4.13% of cells in G0/G1 after 48h.spandidos-publications.comIn prostate cancer cells (DU145, LNCaP, PC3), this compound induced apoptosis and cell cycle arrest.aacrjournals.orgSpecifically, this compound induced apoptosis (Annexin V-FITC staining) and caused cell cycle arrest (PI staining); DU145 and LNCaP cells arrested in G0/G1 phase, while PC3 cells arrested in G2/M phase.aacrjournals.orgIn gallbladder cancer (GBC) cells, this compound induced apoptosis and G2/M phase cell cycle arrest.nih.govspandidos-publications.comSpecifically, this compound robustly induced apoptosis and blocked GBC cells at the G2/M phase, with an increased proportion of cells in G2/M and decreased in G0/G1.nih.govspandidos-publications.comIn human leukemia cells (U937, THP-1, K562), this compound induced G2/M cell cycle arrest, endoreduplication, and apoptosis.aacrjournals.orgSpecifically, this compound resulted in significant G2/M cell cycle arrest and endoreduplication, and increased annexin (B1180172) V-staining and caspase-3 activity.aacrjournals.orgIn bladder cancer cell lines (T24 and 5637), this compound promoted apoptosis.scielo.brSpecifically, this compound promoted bladder cancer cell apoptosis, which was partially inhibited by a miR-129-5p inhibitor.scielo.brIn hypertrophic scar-derived fibroblasts (HSFs), this compound induced apoptosis.nih.govSpecifically, this compound-induced HSFs apoptosis was analyzed and confirmed to be activated through a caspase-dependent pathway.nih.govIn PCa cells (PC-3, DU145), this compound induced apoptosis.jomh.orgSpecifically, this compound treatment increased the proportion of annexin-positive (apoptotic) cells in a concentration-dependent manner, and disrupted mitochondrial membrane potential (MMP).jomh.org

Table 3: Flow Cytometry Findings for this compound Research

Cell TypesEffect on CellsKey Findings
non-small cell lung cancer (NSCLC) cells (H1299)apoptosisapoptotic cells increased approximately 8-fold in this compound-treated cells compared to vehicle-treated cells. frontiersin.org
human glioma U251 cellsapoptosis and cell cycle arrestThis compound significantly increased early and late apoptotic rates and apoptotic index; increased G0/G1 phase cells and reduced S and G2/M phase cells in a dose-dependent manner. mdpi.com
gastric cancer cells (AZ521 and NUGC3)G1 phase cell cycle arrest and apoptosisThis compound effectively induced G1 phase arrest and increased apoptotic rates in a concentration-dependent manner. frontiersin.org
MDA-MB-231 breast cancer cellsG0/G1 phase cell cycle arrestthe majority of cells were blocked at the G0/G1 phase in a concentration-dependent manner, with 20 µM PD arresting 84.67±4.13% of cells in G0/G1 after 48h. spandidos-publications.com
prostate cancer cells (DU145, LNCaP, PC3)apoptosis and cell cycle arrestThis compound induced apoptosis (Annexin V-FITC staining) and caused cell cycle arrest (PI staining); DU145 and LNCaP cells arrested in G0/G1 phase, PC3 cells in G2/M phase. aacrjournals.org
gallbladder cancer (GBC) cellsapoptosis and G2/M phase cell cycle arrestThis compound robustly induced apoptosis and blocked GBC cells at the G2/M phase, with increased proportion of cells in G2/M and decreased in G0/G1. nih.govspandidos-publications.com
human leukemia cells (U937, THP-1, K562)G2/M cell cycle arrest, endoreduplication, and apoptosisThis compound resulted in significant G2/M cell cycle arrest and endoreduplication, and increased annexin V-staining and caspase-3 activity. aacrjournals.org
bladder cancer cell lines (T24 and 5637)apoptosisThis compound promoted bladder cancer cell apoptosis, which was partially inhibited by a miR-129-5p inhibitor. scielo.br
hypertrophic scar-derived fibroblasts (HSFs)apoptosisThis compound-induced HSFs apoptosis was analyzed and confirmed to be activated through a caspase-dependent pathway. nih.gov
PCa cells (PC-3, DU145)apoptosisThis compound treatment increased the proportion of annexin-positive (apoptotic) cells in a concentration-dependent manner, and disrupted mitochondrial membrane potential (MMP). jomh.org

Microscopy Techniques (e.g., TEM, SEM for sperm analysis)

Microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for visualizing the ultrastructural changes induced by chemical compounds at a cellular level. In the context of this compound research, these techniques have been notably employed to investigate its spermicidal activity and its effects on sperm morphology.

Studies evaluating the spermicidal and contraceptive activity of this compound have utilized TEM and SEM to observe detailed damage to human sperm. SEM analysis of sperm treated with this compound (e.g., at 0.15 mM) revealed severe damage to the morphology of cell membranes, characterized by vacuolation and detachment of sperm heads, in contrast to the smooth surface and flat heads of untreated control sperm. plos.orgnih.govresearchgate.net TEM analysis further elucidated these effects, showing that this compound treatment led to membrane pore formation, a missing tail membrane, and mitochondrial swelling within the sperm tail. plos.orgnih.govplos.org These microscopic observations confirm that this compound causes significant injury to both the head and tail membranes of sperm, contributing to its spermicidal effect. plos.orgnih.govnih.gov

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. These studies provide critical insights into its systemic availability and the factors influencing its efficacy.

This compound generally exhibits low oral bioavailability and a short half-life, which are significant considerations for its therapeutic application. frontiersin.org The bioavailability of this compound is influenced by the route of administration. For instance, the bioavailability of pure this compound in rats was reported to be approximately 0.48% ± 0.19% when administered as a pure compound, which increased to 1.81% ± 0.89% when administered as part of a Platycodi radix extract. researchgate.netxml-journal.net Another study reported an oral bioavailability of 1.89% in rats, with half-lives varying based on the administration route (2.14 ± 0.18 h for intravenous injection vs. 5.42 ± 1.9 h for oral administration). nih.gov

Oral Bioavailability and Permeability

The oral bioavailability of this compound is notably low, primarily attributed to its poor permeability and degradation within the gastrointestinal tract. rsc.orgnih.gov Studies using Caco-2 cell monolayers, a model for human intestinal absorption, have consistently shown poor absorption of this compound, with permeability values typically less than 1 × 10⁻⁶ cm/s. nih.govphcog.com For instance, the permeability of this compound in Caco-2 cells was reported as 3.52 × 10⁻⁷ cm/s for the monomer and 2.11 × 10⁻⁷ cm/s when part of a Platycodi radix extract, both indicating incomplete absorption. nih.gov This poor permeability suggests that this compound, like many saponins, faces challenges in crossing biological membranes. nih.gov

However, some studies indicate that this compound, along with its derivatives deapio-platycodin D and platycoside F, can exhibit high permeability in the Caco-2 cell monolayer without significant efflux transport, with apparent permeability coefficients (Papp) in the absorptive direction ranging from 25.2 to 34.9 × 10⁻⁶ cm/s. thieme-connect.com The mean absorption time for orally administered this compound in rats was calculated to be around 6.3 hours. nih.gov Permeability studies across different rat intestinal segments showed low permeability, with the lower ileum exhibiting the greatest permeability (0.13 × 10⁻⁶ cm/s) compared to the jejunum and upper ileum (0.05 × 10⁻⁶ cm/s). nih.gov

The co-administration of this compound as part of a Platycodi radix extract (PRE) can significantly enhance its pharmacokinetic parameters, including the area under the curve (AUC), peak concentration (Cmax), and mean residence time (MRT), compared to single this compound administration. nih.govphcog.com This suggests that other components within the extract may influence the transport and stability of this compound. nih.govresearchgate.net

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

ParameterSingle this compound (20 mg/kg) nih.govThis compound in PRE (equivalent to 20 mg/kg) nih.govPure this compound (>98%) (80 mg/kg) nih.govThis compound in PRE (18.75 g/kg) nih.gov
Cmax (ng/mL)44.4517.94--
Tmax (min)~30~75--
T1/2 (h)1.38 ± 0.206.10 ± 1.031.99 ± 0.41 (IV)6.23 ± 1.84 (Oral)
AUC0-t (µg·hr/mL)--11.42 ± 3.43 (IV)0.66 ± 0.36 (Oral)
Bioavailability (%)--0.079 (Oral)-

Note: Some values are approximate or represent ranges as reported in the sources.

Metabolic Mechanisms and Degradation

The metabolism of this compound primarily involves hydrolysis, demethylation, dehydroxylation, and acetylation in vitro. researchgate.net In the gastrointestinal tract, the major metabolic pathway for this compound by intestinal bacteria is the hydrolysis of the C-3 glycoside, followed by multi-site acetylation or further hydrolysis of the C-28 oligosaccharide and dehydroxylation of the aglycone part. nih.gov This degradation contributes to its low oral bioavailability. rsc.org

Four metabolites of this compound have been identified in gastrointestinal content: acetylated this compound (m/z 1265.6), deglucose this compound (m/z 1061.5), deapiose this compound (m/z 1091.5), and deapiose-dexylose-derhamnose this compound (m/z 813.4). nih.gov The hydrolysis rate of this compound in fecal lysate is rapid, with approximately 64% degradation within 30 minutes, and only about 20% remaining after 2 hours. nih.gov The presence of other ingredients in Platycodi radix extract can influence the hydrolysis of this compound by gut microbiota, leading to a significantly lower hydrolysis degree compared to monomeric this compound. nih.govphcog.comresearchgate.net

Enhancement of this compound Production and Bioavailability

Given the challenges associated with the production and bioavailability of this compound, various advanced methodologies are being explored to enhance its yield and absorption.

Enzymatic Biocatalysis

Enzymatic biocatalysis is a promising approach for enhancing the production and potentially the bioavailability of this compound. This compound is a deglycosylated triterpene saponin that often exhibits higher pharmacological activity than its glycosylated precursors, such as platycoside E (PE). nih.gov The conversion of platycoside E to this compound can be achieved through the action of β-glucosidase. nih.govnih.govnih.govresearchgate.net

Studies have demonstrated the successful enzymatic biotransformation of platycoside E to this compound in vitro using β-glucosidase from various sources, including Aspergillus oryzae (β-galactosidase), snailase, laminarinase, β-glucosidase from Aspergillus usamii, recombinant β-glucosidases from Caldicellulosiruptor bescii, and cytolase. researchgate.netnih.govnih.govresearchgate.net Specifically, extracellular Aspergillus usamii β-D-glucosidase has been shown to convert over 99.9% of platycoside E and platycodin D3 into this compound within two hours under optimal conditions. researchgate.netnih.govmdpi.com This enzymatic process involves the hydrolysis of β-glucosidic bonds, leading to the removal of glucose molecules from the saponin structure. mdpi.com A candidate gene encoding an enzyme involved in converting platycoside E to this compound has also been identified in Platycodon grandiflorus itself. nih.gov

Mechanochemical-Assisted Extraction

Mechanochemical-assisted extraction (MCAE) is a green technology that utilizes high-energy mechanical forces to extract target components from natural products, often in aqueous media and at ambient temperatures, reducing or eliminating the need for harmful organic solvents. researchgate.netmdpi.com This method offers advantages such as efficient extraction, reduced time, and environmental friendliness. researchgate.net

For this compound, MCAE has proven to be an efficient method for extraction from the roots of Platycodon grandiflorum. frontiersin.orgnih.govresearchgate.netxdhg.com.cnifoodmm.cnresearchgate.net One study reported that the highest yield of this compound via mechanochemical-assisted extraction was 7.16 ± 0.14 mg/g. nih.govresearchgate.netresearchgate.netencyclopedia.pub This was achieved by grinding samples with NaOH (5% reagent/material ratio) for 5 minutes in a planetary ball mill, followed by water extraction at room temperature for 20 minutes with a 1:30 g/mL material/water ratio and acidification to pH 3.5. researchgate.net Compared to superfine grinding extraction (3.26 ± 0.12 mg/g) and Soxhlet extraction (4.18 ± 0.11 mg/g), MCAE resulted in a higher yield of this compound while also reducing extraction time and temperature, and utilizing water as a solvent, making it a more environmentally friendly and cost-effective approach. researchgate.net

Table 2: this compound Yields from Different Extraction Methods

Extraction MethodYield (mg/g)ConditionsReference
Mechanochemical-Assisted Extraction7.16 ± 0.14Grinding with NaOH (5% reagent/material ratio, 5 min, planetary ball mill), water extraction (20 min, room temp, 1:30 g/mL material/water ratio, pH 3.5) nih.govresearchgate.netresearchgate.netencyclopedia.pub
Superfine Grinding Extraction3.26 ± 0.12- researchgate.net
Soxhlet Extraction4.18 ± 0.11- researchgate.net

Preclinical and Translational Research of Platycodin D

Assessment of Therapeutic Efficacy in Disease Models

The therapeutic efficacy of Platycodin D has been demonstrated in numerous preclinical disease models, showcasing its multi-target capabilities. researchgate.netexcli.de Its biological activities span anti-cancer, anti-inflammatory, antioxidant, anti-viral, and neuroprotective effects. researchgate.netfrontiersin.org

Oncology: In cancer research, this compound has shown significant promise by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis). nbinno.comnih.gov Studies have documented its effectiveness against various cancer cell lines, including non-small cell lung cancer, gastric adenocarcinoma, breast adenocarcinoma, and prostate cancer. nih.govfrontiersin.org The mechanisms underlying its anti-cancer effects are multifaceted, involving the induction of both extrinsic and intrinsic apoptotic pathways, activation of caspases, and regulation of key signaling pathways like PI3K/Akt/mTOR. nih.govfrontiersin.orgnih.gov Furthermore, this compound has been shown to suppress tumor growth and angiogenesis in animal xenograft models. nih.govfrontiersin.org For instance, in a H1299 lung cancer xenograft model, treatment with this compound resulted in a significant reduction in tumor volume. frontiersin.org Similarly, it inhibited tumor growth in HCT-15 and PC-3 prostate cancer xenograft models. nih.gov

Table 1: Efficacy of this compound in Preclinical Cancer Models
Disease ModelKey FindingsReference
Non-Small Cell Lung Cancer (H1299, H2030, A549 cells)Inhibited cell viability and proliferation in a dose-dependent manner. frontiersin.org
H1299 Lung Xenograft Mouse ModelSignificantly suppressed tumor growth; average tumor volume was ~50% of the vehicle-treated group after 14 days. frontiersin.org
Hepatocellular Carcinoma (BEL-7402 cells)Reduced cell proliferation with an IC50 value of 37.70 ± 3.99 µmol/L at 24h; induced apoptosis and autophagy. nih.gov
Prostate Cancer (PC-3 cells)Induced activation of caspase-8 and apoptosis. Validated in a PC-3 xenograft model. nih.gov
Gastric Adenocarcinoma (AGS cells)Induced extrinsic apoptosis. nih.gov
Breast Adenocarcinoma (MCF-7 cells)Induced activation of caspase-8 and Bid, leading to apoptosis. nih.gov
Colon Cancer (HCT-15 xenograft mouse model)Inhibited tumor growth and decreased tumor microvessel density. nih.gov

Virology: this compound has demonstrated notable antiviral properties. frontiersin.org A significant area of research has been its effect on SARS-CoV-2. nih.gov Studies have shown that it can effectively block the two primary entry routes of the virus into host cells: the lysosome- and TMPRSS2-driven pathways. nih.gov By hindering membrane fusion, this compound prevents the virus from infecting cells, demonstrating potent antiviral activity against both pseudo and authentic SARS-CoV-2 viruses with IC50 values in the micromolar range. nih.gov This dual-blocking mechanism suggests its potential as a next-generation inhibitor for SARS-CoV-2 infection. nih.gov

Neurodegenerative Diseases: In models of Alzheimer's disease, this compound has shown neuroprotective effects. nih.gov Research using APP/PS1 transgenic mice and APPswe-transfected SHSY5Y cells demonstrated that this compound can attenuate behavioral deficits, reduce the accumulation of amyloid-β (Aβ), and mitigate mitochondrial impairment. nih.gov Its mechanism of action in this context is linked to the inhibition of the cGAS-STING inflammatory pathway, thereby reducing neuroinflammation. nih.gov

Other Conditions: The therapeutic potential of this compound extends to other conditions. It has been shown to regulate cholesterol metabolism in hyperlipidemic rat models, suggesting a potential role in treating hyperlipidemia and atherosclerosis. scispace.com Furthermore, its anti-inflammatory and antioxidant properties are foundational to its efficacy in many disease models. researchgate.netresearchgate.net

Table 2: Efficacy of this compound in Other Disease Models
Disease ModelConditionKey FindingsReference
Vero and Calu-3 cells infected with SARS-CoV-2Viral Infection (COVID-19)Effectively inhibited authentic SARS-CoV-2 infection by blocking both lysosome- and TMPRSS2-driven entry pathways. IC50 values ranged from 0.69 to 4.76 μM. nih.gov
APP/PS1 transgenic mice; APPswe-transfected SHSY5Y cellsNeurodegeneration (Alzheimer's Disease)Attenuated behavioral deficits, Aβ accumulation, and mitochondrial impairment by inhibiting the cGAS-STING pathway. nih.gov
Hyperlipidemic emulsion-induced ratsMetabolic Disorder (Hyperlipidemia)Regulated cholesterol metabolism, in part, by affecting the synthesis, influx, and efflux of hepatic intracellular cholesterol. scispace.com

Considerations for Clinical Translation

Despite the promising results from preclinical studies, the journey of this compound from the laboratory to clinical application faces several hurdles. nih.govfrontiersin.org A primary challenge is its low bioavailability, which could limit its systemic therapeutic efficacy. researchgate.net The clinical translation of this compound is still a long way off, and a significant amount of research is required to bridge the gap between preclinical findings and clinical use. nih.govresearchgate.net

Key considerations for advancing this compound to clinical trials include:

Pharmacokinetics: Further studies are needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans. researchgate.net

Bioavailability Enhancement: Strategies to improve its bioavailability are crucial. researchgate.net Research suggests that co-administration with other compounds, such as those found in Glycyrrhiza uralensis Fisch, or the development of novel dosage forms could be effective approaches. nih.govresearchgate.net

Bridging Preclinical and Clinical Data: While animal and cell models provide valuable insights, their predictive power for human response needs to be carefully evaluated. frontiersin.org Robust clinical trial design will be essential to validate the therapeutic effects observed in preclinical settings.

Potential as a Drug Candidate and Novel Therapeutic Agent

This compound stands out as a promising drug candidate due to its diverse pharmacological profile and its ability to act on multiple molecular targets. researchgate.netnih.gov This multi-targeted approach is increasingly seen as a new paradigm for effective treatment, particularly in complex diseases like cancer. researchgate.netexcli.de

The potential of this compound as a novel therapeutic agent is supported by several factors:

Broad Spectrum of Activity: It demonstrates anti-tumor, anti-viral, anti-inflammatory, and neuroprotective properties, opening up possibilities for its use in a wide range of diseases. researchgate.netfrontiersin.org

Multiple Mechanisms of Action: In oncology, for example, it not only induces apoptosis and autophagy within tumor cells but also exerts anti-angiogenic effects in the tumor microenvironment. nih.govfrontiersin.orgnih.gov This multifaceted attack on cancer could lead to more durable therapeutic responses.

Adjuvant Potential: Beyond its direct therapeutic effects, this compound has been considered for use as an immunologic adjuvant, potentially enhancing the efficacy of vaccines. nih.govresearchgate.net It has also been investigated for its ability to overcome resistance to other anti-cancer drugs and to enhance the therapeutic effect of protein toxins by facilitating their escape from endosomes. nih.gov

Immunomodulatory Effects: Recent analyses suggest this compound may modulate the PD-1/PD-L1 immune checkpoint, indicating a potential role in cancer immunotherapy. researchgate.net

Q & A

Q. Why do some studies report this compound-induced autophagy while others emphasize apoptosis?

  • Resolution Strategy :
  • Autophagy-apoptosis crosstalk is context-dependent. Use LC3-II/Beclin-1 immunofluorescence and TEM to confirm autophagy. Compare results across cell lines with varying basal autophagy levels (e.g., HeLa vs. 5637). Inhibit autophagy (e.g., chloroquine) to test its role in cell death .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.